Product packaging for Hexanoic acid(Cat. No.:CAS No. 58454-02-7)

Hexanoic acid

Cat. No.: B3432781
CAS No.: 58454-02-7
M. Wt: 118.14 g/mol
InChI Key: FUZZWVXGSFPDMH-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, also known as caproic acid, is a six-carbon straight-chain carboxylic acid with the chemical formula C₆H₁₂O₂ and a molar mass of 116.16 g/mol . It appears as a colorless, oily liquid at room temperature with a characteristic pungent, goat-like, and cheesy odor . This compound is a valuable building block in organic synthesis, particularly in the manufacture of esters for artificial flavors in dairy, butter, strawberry, and nut applications, as well as in fragrance creation for lavender scents . Its salts and esters, known as caproates or hexanoates, are also significant in the pharmaceutical industry, serving as progestin medications such as hydroxyprogesterone caproate . In the laboratory, this compound is used for synthesis and as a model compound in biochemical and metabolic research . Researchers should note that it is a combustible liquid with a flash point of 102-103°C and an auto-ignition temperature of 380°C . It is corrosive and causes severe skin burns and eye damage . Appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is mandatory. Handle only in a well-ventilated area and store separated from strong oxidants and bases . This product is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B3432781 Hexanoic acid CAS No. 58454-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58454-02-7

Molecular Formula

C6H12O2

Molecular Weight

118.14 g/mol

IUPAC Name

(1,2-13C2)hexanoic acid

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5+1,6+1

InChI Key

FUZZWVXGSFPDMH-MPOCSFTDSA-N

SMILES

CCCCCC(=O)O

Isomeric SMILES

CCCC[13CH2][13C](=O)O

Canonical SMILES

CCCCCC(=O)O

boiling_point

396 to 397 °F at 760 mmHg (NTP, 1992)
205.8 °C
202.00 to 203.00 °C. @ 760.00 mm Hg
205 °C

Color/Form

Oily liquid

density

0.927 (USCG, 1999) - Less dense than water;  will float
0.929 at 20 °C/4 °C
Relative density (water = 1): 0.93
0.923-0.928

flash_point

220 °F (NTP, 1992)
215 °F (102 °C) (Open cup)
102 °C o.c.

melting_point

27 °F (NTP, 1992)
-3.4 °C
-4.00 to -3.00 °C. @ 760.00 mm Hg
-3 °C

physical_description

Caproic acid appears as a white crystalline solid or colorless to light yellow solution with an unpleasant odor. Insoluble to slightly soluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make perfumes.
Liquid;  Liquid, Other Solid
Colorless or slightly yellow oily liquid with an odor of Limburger cheese;  [Hawley] White solid or colorless to light yellow solution with an unpleasant odor;  [CAMEO] Clear colorless liquid with a stench;  [MSDSonline]
Solid
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to very pale yellow, oily liquid/cheesy, sweat-like odou

Related CAS

10051-44-2 (sodium salt)
13476-79-4 (copper(2+) salt)
16571-42-9 (manganese(2+) salt)
19455-00-6 (potassium salt)
38708-95-1 (calcium salt)

solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
In water, 1.03X10+4 mg/L at 25 °C
Readily sol in ethanol, ether.
10.3 mg/mL
Solubility in water, g/100ml at 20 °C: 1.1
miscible with alcohol, most fixed oils, ether, 1 ml in 250 ml wate

vapor_density

4.01 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
4.01 (Air = 1)
Relative vapor density (air = 1): 4.0

vapor_pressure

0.2 mmHg at 68 °F ;  1 mmHg at 158 °F;  20 mmHg at 233.2 °F (NTP, 1992)
0.04 [mmHg]
Vapor pressure, Pa at 20 °C: 27

Origin of Product

United States

Biosynthesis and Metabolic Engineering of Hexanoic Acid

Microbial Biosynthesis Pathways

The reverse β-oxidation (rBOX) pathway is an energy-efficient metabolic route for the synthesis of medium-chain fatty acids in certain anaerobic microorganisms. nih.gov This pathway effectively reverses the steps of fatty acid degradation to elongate short-chain acyl-CoA molecules. Notable microorganisms that utilize this pathway for hexanoic acid production include Clostridium kluyveri and Megasphaera elsdenii. nih.govresearchgate.net The rBOX pathway is characterized by its direct use of acetyl-CoA for chain elongation, which avoids the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA that occurs in the canonical fatty acid synthesis pathway. nih.govnih.gov This makes it a highly carbon- and energy-efficient process. nih.govgoogle.com

The rBOX pathway is a cyclical process involving four key enzymatic reactions that result in the elongation of an acyl-CoA molecule by two carbons with each turn of the cycle. nih.gov The core enzymes of this pathway are:

β-ketothiolase: This enzyme catalyzes the initial Claisen condensation reaction, which involves the condensation of an acetyl-CoA with an acyl-CoA molecule (e.g., another acetyl-CoA or butyryl-CoA) to form a β-ketoacyl-CoA. nih.govresearchgate.net

3-hydroxyacyl-CoA dehydrogenase: The resulting β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by this dehydrogenase, a reaction that typically utilizes NADH as the electron donor. nih.govresearchgate.net

Enoyl-CoA hydratase (or crotonase): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA. nih.govresearchgate.net

Trans-2-enoyl-CoA reductase: In the final step of the cycle, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is now two carbons longer than the starting molecule. This reaction is often irreversible and is a key driver of the pathway in the synthetic direction. nih.govnih.gov

Key Enzymes of the Reverse β-Oxidation Pathway
EnzymeReaction CatalyzedExample Source Organism
β-ketothiolase (e.g., BktB)Condensation of two acyl-CoA moleculesCupriavidus necator
3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH1)Reduction of β-ketoacyl-CoACupriavidus necator
Enoyl-CoA hydratase (e.g., Crt)Dehydration of 3-hydroxyacyl-CoAClostridium acetobutylicum
Trans-2-enoyl-CoA reductase (e.g., Ter)Reduction of trans-2-enoyl-CoATreponema denticola

A key feature of the rBOX pathway in organisms like Clostridium kluyveri is its ability to utilize simple, reduced substrates such as ethanol (B145695), acetate (B1210297), and lactate (B86563) for the production of longer-chain fatty acids like butyrate (B1204436) and hexanoate (B1226103). nih.govresearchgate.net Ethanol is first oxidized to acetyl-CoA, which then serves as the primary building block for the chain elongation process. researchgate.net Acetate can also be activated to acetyl-CoA and enter the pathway. The process, often referred to as chain elongation, involves the sequential condensation of acetyl-CoA units. researchgate.net For instance, two molecules of acetyl-CoA are condensed to form butyryl-CoA in the first cycle. researchgate.net Subsequently, butyryl-CoA can be further elongated with another molecule of acetyl-CoA to produce hexanoyl-CoA, the direct precursor to this compound. researchgate.net Megasphaera elsdenii is also known to produce this compound from substrates like lactate. nih.govmdpi.com

Yeasts such as Saccharomyces cerevisiae and Kluyveromyces marxianus are attractive hosts for the production of various chemicals due to their robustness and genetic tractability. nih.govnih.gov While the native fatty acid biosynthesis (FAB) pathway in yeast is primarily geared towards the production of long-chain fatty acids for membrane synthesis, it has been engineered to favor the production of medium-chain fatty acids like this compound. nih.govresearchgate.net

The fatty acid synthase (FAS) in yeast is a large, multi-enzyme complex that iteratively elongates an acyl chain. nih.govnih.gov The standard FAS complex produces long-chain fatty acyl-CoAs (typically C16-C18). However, by introducing specific mutations into the FAS complex, its product specificity can be altered to release shorter-chain fatty acids. nih.gov This strategy involves creating mutant FAS complexes that have a reduced capacity to perform the full series of elongation cycles, leading to the premature release of medium-chain fatty acids such as this compound. nih.gov This approach has been successfully demonstrated in both Saccharomyces cerevisiae and Kluyveromyces marxianus to achieve this compound production. nih.govresearchgate.netnih.gov For instance, a recombinant K. marxianus strain containing genes for a synthetic this compound pathway produced 154 mg/L of this compound. nih.gov In S. cerevisiae, combining a mutant FAS pathway with the rBOX pathway in a metabolically optimized strain has led to titers of up to 120 mg/L. nih.gov

Comparison of this compound Production in Engineered Yeasts
Yeast SpeciesPathway EngineeredReported Titer of this compound
Saccharomyces cerevisiaeCombined Mutant FAB and rBOXUp to 120 mg/L
Kluyveromyces marxianusSynthetic rBOX-like pathwayUp to 154 mg/L

Fatty Acid Biosynthesis (FAB) Pathway in Yeasts (e.g., Saccharomyces cerevisiae, Kluyveromyces marxianus)

Coenzyme A (CoA) Biosynthesis and Supply

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, playing an essential role in numerous anabolic and catabolic pathways. nih.gov Its primary function involves the activation and transfer of acyl groups, making it indispensable for the synthesis and oxidation of fatty acids. wikipedia.orgnih.gov In the context of this compound production, CoA is of paramount importance as it is the direct precursor to hexanoyl-CoA, the activated form of this compound required for its biosynthesis. nih.govnih.gov

The biosynthesis of CoA is a multi-step enzymatic process that begins with pantothenate (vitamin B5), which is phosphorylated to 4'-phosphopantothenate. wikipedia.org Subsequent steps involve the addition of cysteine, decarboxylation, and finally, the addition of an adenosine (B11128) triphosphate (ATP) moiety to form the complete CoA molecule. wikipedia.org The availability of this intracellular pool of CoA is critical for fatty acid synthesis. The molecule functions as an acyl group carrier, with the thiol group reacting with carboxylic acids to form thioesters like acetyl-CoA and hexanoyl-CoA. wikipedia.orgacs.org

The supply of CoA and its thioester derivatives, particularly the primary building block acetyl-CoA, directly influences the metabolic flux towards this compound production. tandfonline.com Enhancing the availability of the precursor CoA can be a key strategy in metabolic engineering to boost the synthesis of CoA-derived products. tandfonline.com In organisms engineered for fatty acid production, ensuring a sufficient and balanced supply of both CoA and its acetylated form is crucial to drive the chain elongation reactions that ultimately yield this compound.

Genomic and Proteomic Insights into Producer Organisms (e.g., Megasphaera elsdenii)

Megasphaera elsdenii, a gram-negative anaerobic bacterium found in the rumen of cattle, is a notable producer of this compound. mdpi.com It can utilize various carbon sources, including glucose, lactate, maltose, and sucrose, to generate medium-chain fatty acids (MCFAs). mdpi.comenergy.gov Genomic and proteomic studies have begun to unravel the metabolic pathways that make M. elsdenii an efficient producer. energy.gov

Genomic analysis reveals that M. elsdenii possesses the necessary genes for the reverse β-oxidation (rBOX) pathway, which is central to the chain elongation process that converts acetyl-CoA into butyryl-CoA and subsequently hexanoyl-CoA. mdpi.comenergy.gov Comparative genomics between different M. elsdenii strains have highlighted variations that can lead to different product profiles. For instance, genomic analysis of strain JCM 35779, a high producer of this compound, revealed the absence of a butyric acid-specific CoA transferase, which may explain its metabolic preference for synthesizing this compound over butyric acid. biorxiv.orgelifesciences.org This insight demonstrates how specific genetic traits can directly influence the final product output, providing clear targets for future strain engineering. biorxiv.orgbiorxiv.org

To gain a systematic understanding of the cellular metabolism of M. elsdenii, a genome-scale metabolic model (GEM), designated iME375, was reconstructed. mdpi.comnih.govresearchgate.net This computational model provides a detailed map of the organism's metabolic capabilities and serves as a powerful tool for in silico analysis. mdpi.com The reconstruction process involves assembling all known metabolic reactions from the organism's annotated genome and curating them with biochemical and physiological data. researchgate.net

The resulting iME375 model for M. elsdenii is a comprehensive representation of its metabolism, as detailed in the table below.

Characteristics of the Megasphaera elsdenii iME375 Genome-Scale Metabolic Model mdpi.comresearchgate.net
ComponentCountDescription
Genes375The total number of genes included in the metabolic network.
Reactions521The complete set of biochemical reactions catalyzed by the products of the included genes.
Metabolites443The various small molecules that participate in the network's reactions.

Analysis of the iME375 model revealed a unique, bifurcated pathway for the synthesis of crotonyl-CoA, a key intermediate in the production of this compound. mdpi.comresearchgate.net The two routes proceed from pyruvate (B1213749) via either acetyl-CoA (Route A) or oxaloacetate (Route B), with the latter involving a reductive tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net

Flux Balance Analysis (FBA) is a computational method used with GEMs to predict the distribution of metabolic fluxes throughout a metabolic network that optimize a specific cellular objective, such as biomass growth or metabolite production. plos.org By applying FBA to the iME375 model of M. elsdenii, researchers have been able to simulate and analyze the metabolic states that lead to maximal this compound production. mdpi.com

The in silico analysis showed that the highest this compound production could be achieved when there is a balanced contribution from both the acetyl-CoA and the reductive TCA cycle pathways (Route A and Route B) for producing the crotonyl-CoA intermediate. mdpi.comnih.gov FBA simulations also predicted that the total production rate of this compound gradually increases as the specific cell growth rate declines. mdpi.com

Further flux ratio analysis was performed to understand the mechanism of the bifurcated pathway. The model predicted that the enzyme phosphoenolpyruvate (B93156) carboxykinase (pck) plays a crucial role in maintaining consistent fluxes for high this compound production even when the flux ratios between the two pathways are perturbed. mdpi.comnih.gov Additionally, simulations suggested that supplementing the fermentation with succinate (B1194679) could enhance both biomass formation and the production of this compound. mdpi.comnih.gov

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering provides a powerful framework for rationally improving microbial strains for the overproduction of desired chemicals like this compound. nih.gov These strategies involve the targeted modification of an organism's genetic and regulatory networks to redirect metabolic flux towards the product of interest. researchgate.net

Genetic manipulation is a core strategy in metabolic engineering. In the context of this compound, this involves modifying the expression of genes encoding key enzymes in the biosynthetic pathway. researchgate.net One approach is to construct synthetic pathways in host organisms not naturally known for high production levels.

For instance, a biosynthetic pathway for this compound was successfully engineered in the yeast Kluyveromyces marxianus. snu.ac.krewha.ac.kr This was achieved by integrating a combination of seven genes from various bacterial and yeast sources to establish a functional chain elongation pathway. snu.ac.krnih.gov The table below lists some of the key enzymes and their originating organisms used in this and other engineering efforts.

Key Enzymes Used in Engineered this compound Biosynthetic Pathways
Gene/EnzymeFunctionSource OrganismReference
AtoBAcetyl-CoA acetyltransferaseEscherichia coli snu.ac.krnih.gov
BktBβ-ketothiolaseRalstonia eutropha / Cupriavidus necator snu.ac.krnih.gov
CrtCrotonaseClostridium acetobutylicum snu.ac.kr
Hbd3-hydroxybutyryl-CoA dehydrogenaseClostridium acetobutylicum snu.ac.kr
TerTrans-enoyl-CoA reductaseTreponema denticola snu.ac.kr
MCT1Malonyl CoA-acyl carrier protein transacylaseSaccharomyces cerevisiae ewha.ac.krnih.gov
TES1Acyl-CoA thioesteraseKluyveromyces marxianus snu.ac.krnih.gov

In one study, a recombinant K. marxianus strain produced 154 mg/L of this compound from galactose. ewha.ac.krnih.gov However, it was discovered that the reverse activity of the AtoB enzyme led to the re-assimilation of the produced acid. This issue was overcome by replacing AtoB with MCT1 from Saccharomyces cerevisiae, which provided a more stable production pathway. ewha.ac.krnih.gov

In another example, the production of this compound in E. coli was substantially improved by rebalancing metabolic fluxes at the acetyl-CoA node. nih.govkorea.ac.kr By fine-tuning the expression level of the acetyl-CoA acetyltransferase gene (AtoB) using synthetic 5'-untranslated regions, researchers could optimize the metabolic flux, leading to a significant increase in productivity. nih.govkorea.ac.kr

Beyond genetic manipulation, optimizing the fermentation environment is critical for maximizing product yield and productivity. frontiersin.org Key parameters include pH, temperature, and the choice of substrate feedstock.

The pH of the fermentation medium is a crucial factor, as it affects both microbial growth and the efficiency of product extraction. mdpi.com For M. elsdenii, growth is generally better in a pH range of 5.0 to 6.5. mdpi.com However, the extraction of this compound is more efficient at a lower pH because only the protonated form of the acid is readily extracted. mdpi.com Studies on other producing organisms like Clostridium kluyveri have shown that a pH of around 7.0 is optimal for this compound production. d-nb.info

Temperature also significantly influences metabolic rates and product formation. Most known this compound-producing microorganisms, such as C. kluyveri and M. elsdenii, are mesophiles, with optimal production often observed in the range of 35°C to 40°C. d-nb.info

The choice of substrate is another key variable. M. elsdenii can utilize a variety of carbon sources, including sucrose. researchgate.net Research has demonstrated that supplementing the fermentation medium with other organic acids can boost this compound production. For example, adding sodium acetate or sodium butyrate to the culture of M. elsdenii NCIMB 702410 resulted in increased titers of this compound. researchgate.net The table below summarizes the effect of different substrates and supplements on this compound production by this strain.

Effect of Substrate Supplementation on this compound Production by M. elsdenii NCIMB 702410 researchgate.net
Basal MediumSupplementThis compound Titer (g/L)Butyric Acid Titer (g/L)
mPYSNone4.691.86
mPYS5 g/L Sodium Acetate6.814.52
mPYS5 g/L Sodium Butyrate8.193.10 (remaining)

Co-culture Systems for Synergistic Production

Co-culture fermentation, the simultaneous cultivation of two or more microorganisms, presents a promising strategy for enhancing the production of this compound. This approach leverages the metabolic capabilities of different microbial species to create synergistic interactions, leading to improved yields and productivity compared to monoculture systems. nih.gov

A key advantage of co-culture systems is the potential for metabolic division of labor. For instance, one microorganism can be adept at breaking down complex substrates into simpler molecules that the second microorganism can then efficiently convert into this compound. An example of this is the co-culture of Clostridium autoethanogenum and Clostridium kluyveri for the production of this compound from carbon monoxide (CO) and hydrogen (H₂). In this system, C. autoethanogenum ferments CO and H₂ to produce ethanol and acetate, which are subsequently utilized by C. kluyveri for chain elongation to form this compound. nih.gov

Another successful co-culture strategy involves pairing a bacterium that produces lactic acid with one that can convert it into this compound. For example, Saccharomyces cerevisiae can produce ethanol from glucose, which then serves as a substrate for Clostridium celerecrescens to synthesize this compound. sciopen.com This co-culture was found to produce this compound four days earlier than the C. celerecrescens monoculture when the medium contained both glucose and ethanol. sciopen.com The presence of S. cerevisiae also helps to alleviate the inhibitory effect of glucose on this compound production by C. celerecrescens. sciopen.com

Table 1: Examples of Co-culture Systems for this compound Production

Microorganism 1Microorganism 2Substrate(s)This compound ProductionReference
Clostridium autoethanogenumClostridium kluyveriCO, H₂35 mmol L⁻¹ nih.gov
Saccharomyces cerevisiaeClostridium celerecrescens JSJ-1Glucose, EthanolAccelerated production by 4 days sciopen.com
Clostridium kluyveri H588Methanogen 166Ethanol, Acetate410.21 mg/100 mL (61.7% increase over monoculture) nih.gov
Clostridium sp. BS-1Clostridium sp. BS-7D-galactitol2.75 g L⁻¹ researchgate.net

Process Integration with Upstream and Downstream Biorefinery Units

The economic feasibility of producing this compound through microbial fermentation is significantly enhanced by its integration into a broader biorefinery concept. This involves connecting the fermentation process with both upstream processing of raw materials and downstream separation and purification of the final product. acs.orgnih.gov

Upstream Processing: The initial stage of the bioprocess, known as upstream processing, involves the preparation and sterilization of the growth medium, as well as the cultivation of the microbial inoculum. susupport.com For this compound production, a variety of renewable feedstocks can be utilized, including organic waste, lignocellulosic biomass, and sugary or starchy materials. acs.orgmdpi.com The choice of feedstock impacts the specific upstream processing steps required. For example, lignocellulosic biomass necessitates a pretreatment step to break down its complex structure and release fermentable sugars. mdpi.com Utilizing organic waste streams from sources like municipal solid waste or the food industry can reduce feedstock costs and contribute to a circular economy. acs.orgnih.gov

Downstream Processing: Following fermentation, downstream processing focuses on the separation, purification, and concentration of this compound from the fermentation broth. susupport.comsusupport.com This is a critical step as the fermentation broth is a complex mixture containing residual substrates, microbial biomass, and other metabolic byproducts.

Table 2: Upstream and Downstream Processing Considerations in this compound Biorefineries

Process StageKey ObjectivesCommon Technologies and Strategies
Upstream ProcessingFeedstock preparation, media formulation, inoculum development. susupport.comPretreatment of lignocellulosic biomass, utilization of organic waste streams, sterilization. acs.orgmdpi.com
Downstream ProcessingSeparation, purification, and concentration of this compound. susupport.comLiquid-liquid extraction, membrane separation, in-situ product recovery (e.g., biphasic extractive fermentation). researchgate.netresearchgate.netmdpi.com

Chemical Synthesis and Derivatization of Hexanoic Acid

Industrial Chemical Synthesis Routes

Hexanoic acid, a saturated medium-chain fatty acid, is produced through several industrial chemical routes. These methods range from the chemical modification of bio-based feedstocks to the separation from natural sources and the oxidation of aldehydes.

Hydrogenation of Gluconic Acid

One synthetic pathway to this compound involves the hydrogenation of gluconic acid. procurementresource.com This process is typically a two-step chemical conversion. procurementresource.comprocurementresource.com Initially, gluconic acid is hydrogenated in an aqueous solution, often using a platinum oxide catalyst, which yields d-glucose. procurementresource.comprocurementresource.comchemcess.com In the subsequent step, the resulting intermediate is refluxed with concentrated hydroiodic acid in the presence of red phosphorus, which causes a reduction reaction to form the final this compound product. procurementresource.comprocurementresource.comchemcess.comnih.gov

Fractional Distillation of Vegetable Oils and Animal Fats

This compound is naturally present in various animal fats and vegetable oils, such as coconut oil and goat milk fat, typically in the form of glycerides. nih.govatamanchemicals.com A common industrial method for its extraction is the fractional distillation of these natural fatty acids. procurementresource.comatamanchemicals.com This physical separation process leverages the different boiling points of the various fatty acids present in the oils to isolate this compound. jst.go.jp

Oxidation of Hexanal (B45976) and Related Aldehydes

This compound can be synthesized through the oxidation of hexanal. researchgate.netacs.org This conversion can be achieved using various oxidizing agents, with one common laboratory reagent being the Jones Reagent (CrO₃ in aqueous acid), which provides good yields at room temperature. libretexts.org The mechanism involves the nucleophilic addition of water to the aldehyde, forming a gem-diol, which is then oxidized to a carboxylic acid. libretexts.org Research has also been conducted on new continuous processes for the uncatalyzed partial oxidation of hexanal to this compound using supercritical carbon dioxide as the reaction medium. researchgate.netkit.edu Additionally, the oxidation of related aldehydes, such as 2-ethylhexanal, leads to the production of 2-ethylthis compound, an important compound used in the manufacturing of plasticizers and paint dryers. atamanchemicals.com

Catalytic Processes for this compound Upgrading

Catalytic upgrading of this compound is a significant area of research, focusing on its conversion into value-added chemicals like 1-hexanol (B41254) and hexyl hexanoate (B1226103), which show promise as biofuels. magritek.comresearchgate.netmdpi.com These processes typically involve hydrogenation and esterification reactions.

Different catalysts and reaction conditions can be used to control the selectivity towards either 1-hexanol or hexyl hexanoate. mdpi.compreprints.orgunibo.it For instance, a 10% Palladium on carbon (Pd/C) catalyst has been shown to be effective for the combined hydrogenation/esterification of this compound. magritek.com In one study, this catalyst resulted in a partial conversion of this compound into a mixture containing hexyl hexanoate and 1-hexanol. magritek.com The subsequent addition of a second catalyst, such as AlCl₃·6H₂O, can further enhance the yield of hexyl hexanoate by promoting the esterification of unreacted this compound and 1-hexanol. magritek.com

Rhenium-based catalysts, such as 5 wt% Re/C and 5 wt% Re/γ-Al₂O₃, are also effective for the hydrogenation of this compound. mdpi.compreprints.orgunipi.it The acidity of the catalyst support can be adjusted to tune the selectivity of the reaction; for example, a more acidic support favors the formation of hexyl hexanoate. mdpi.compreprints.org

Table 1: Catalytic Upgrading of this compound

Catalyst System Reactants Temperature Pressure Key Products Yield Reference
10% Pd/C This compound, H₂ 573 K 20 bar Hexyl Hexanoate 69.8% magritek.com
10% Pd/C followed by AlCl₃·6H₂O This compound, H₂ 573 K 20 bar Hexyl Hexanoate 88.8% magritek.com
5 wt% Re/C Commercial this compound 180 °C 115 bar Hexyl Hexanoate, 1-Hexanol ~50% (Hexyl Hexanoate), ~27% (1-Hexanol) unipi.it
RuSn/ZnO This compound Optimized Conditions High-pressure 1-Hexanol 72.7% researchgate.net
5 wt% Re/γ-Al₂O₃ Crude this compound Not Specified Not Specified Hexyl Hexanoate, 1-Hexanol 40 mol% (Hexyl Hexanoate), 25 mol% (1-Hexanol) mdpi.comdoaj.org

Advanced Derivatization for Functional Materials

The derivatization of this compound, particularly through esterification, yields a wide range of functional materials with specialized applications in various industries. atamanchemicals.comatamankimya.com

Synthesis of this compound Esters for Specialized Applications

The synthesis of this compound esters is a primary application of the parent acid, largely driven by their use as artificial flavors and fragrances. atamanchemicals.comatamankimya.com The general synthesis involves the esterification reaction between this compound and an alcohol. atamanchemicals.combiosynth.com These esters are components in perfumes and can be used as intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai

Enzymatic synthesis methods are also employed to produce these esters with high specificity. oup.com For example, ethyl hexanoate, which has a fruity flavor, can be synthesized via a transesterification reaction between ethyl caprate and this compound using an immobilized lipase (B570770) from Rhizomucor miehei in an n-hexane solvent. oup.com Research has shown that under optimal conditions—a substrate concentration of 0.5 M, an enzyme concentration of 10 g/L, and a temperature of 50°C—a 96% yield of ethyl hexanoate can be achieved after 96 hours. oup.com

Formation of Amides and Salts

The carboxylic acid moiety of this compound is readily converted into salts and amides through well-established chemical reactions. These derivatives often exhibit altered physical properties, such as increased solubility, and serve as key intermediates in further synthetic steps.

Salts of this compound: Salts are typically formed through acid-base neutralization reactions. For instance, potassium hexanoate is produced by reacting this compound with potassium hydroxide (B78521) (KOH). The process involves the dissolution of this compound in water, followed by the dropwise addition of an aqueous KOH solution until neutralization is complete, typically indicated by a pH of 8–9. The resulting salt is then isolated by evaporating the solvent under reduced pressure and can be further purified by recrystallization. Industrial-scale production may employ spray drying technology to achieve high throughput and consistent particle morphology.

Beyond simple alkali metal salts, more complex coordination compounds can be formed. Zirconium salts of this compound are synthesized by reacting a zirconium source, such as zirconium tetrachloride or zirconium oxychloride, with a pre-formed salt of this compound (e.g., sodium or potassium hexanoate) in an aqueous or organic medium. ontosight.ai The stoichiometry of these metal complexes can be varied depending on the reaction conditions. ontosight.ai These lipophilic metal-containing derivatives are soluble in nonpolar organic solvents and are used as catalysts in polymerization reactions and as "oil drying agents" in paints and coatings. atamanchemicals.com

Amides of this compound: Amide synthesis from this compound can be achieved through several routes. A common laboratory and industrial method involves the initial conversion of this compound to a more reactive acyl chloride. This is typically done using reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting hexanoyl chloride is then reacted with a primary or secondary amine to form the corresponding N-substituted hexanamide. nih.gov

More direct methods that avoid the need for activating agents have also been developed. One such approach utilizes urea (B33335) as a stable and easy-to-handle nitrogen source in a reaction catalyzed by magnesium nitrate (B79036) (Mg(NO₃)₂) or imidazole. rsc.org This method is particularly effective for the direct synthesis of primary and methyl amides from the carboxylic acid without requiring the use of gaseous ammonia (B1221849) or methylamine. rsc.org Specific complex amides can also be synthesized, such as the reaction of amine-functionalized polyhedral oligosilsesquioxanes (amine-POSS) with this compound to yield amide-POSS, a hybrid organic-inorganic material. researchgate.net

Synthesis of Branched-Chain this compound Derivatives (e.g., 2-isopropyl-5-methyl-hexanoic acid)

Branched-chain fatty acids are of interest for their unique physical properties and biological activities. The synthesis of specific isomers, such as 2-isopropyl-5-methyl-hexanoic acid, requires regioselective methods.

One documented synthesis of 2-isopropyl-5-methyl-hexanoic acid begins with the self-condensation of isovaleraldehyde (B47997) in the presence of a strong base like potassium hydroxide, which produces 3-hydroxy-2-isopropyl-5-methylhexanal. google.com The subsequent oxidation of the corresponding unsaturated aldehyde, 2-isopropyl-5-methyl-2-hexenal (B1584068) (formed via dehydration of the aldol (B89426) product), yields the target carboxylic acid. google.com This oxidation step can be accomplished using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone. google.com

Alternative synthetic strategies offer different pathways to this and similar branched-chain structures:

Grignard Reaction: This approach involves the alkylation of ethyl acetoacetate (B1235776) with isopropyl magnesium bromide to create a β-ketoester intermediate. Subsequent hydrolysis and decarboxylation under acidic conditions yield the branched carboxylic acid.

Hydrogenation: The target compound can be formed by the hydrogenation of a precursor like 2,6-dimethylhepta-2,4,6-trienoic acid using a platinum catalyst.

The industrial synthesis of a structurally related compound, 2-ethyl-1-hexanoic acid, provides insight into large-scale production methods. atamanchemicals.com This process starts with propylene, which is converted to butyraldehyde (B50154) via hydroformylation. An aldol condensation of butyraldehyde, followed by hydrogenation and subsequent oxidation of the resulting aldehyde, produces 2-ethyl-1-hexanoic acid. atamanchemicals.com

Synthesis of Complex this compound Conjugates and Analogues (e.g., this compound piperazineamides, lysine (B10760008) analogues)

This compound can be conjugated to more complex molecular scaffolds to create molecules with specialized functions, such as fluorescent probes or modified amino acids for peptide synthesis.

This compound Piperazineamides: Researchers have synthesized fluorescent this compound piperazineamides for use as potential ligands in biological systems. sciforum.net Examples include N-hexanoyl-N'-(7-nitrobenzofurazan-4-yl)-piperazine (NpipHex) and N-hexanoyl-ciprofloxacin (CPFHex). sciforum.net The synthesis involves creating an amide bond between the carboxyl group of this compound and a nitrogen atom of the piperazine (B1678402) ring, which is itself part of a larger, often fluorescent, molecular structure. These conjugates are designed to study interactions with biomolecules, such as insect cytochrome P450 enzymes. sciforum.net

Lysine Analogues: this compound derivatives serve as important structural analogues of the amino acid lysine, which features a six-carbon chain with a terminal amino group. Synthetic strategies have been developed to create various lysine analogues where the functional groups are modified.

A general route to synthesize 6-amino-2-substituted hexanoic acids has been developed starting from lysine. researchgate.net The process proceeds via a triflate of 6-amino-2-hydroxy this compound, allowing for the introduction of various substituents at the C-2 position. researchgate.net

The synthesis of (S)-(+)-2-Amino-6-(aminooxy)this compound, a non-proteinogenic amino acid, has been achieved from a protected lysine derivative in good yield. researchgate.net

An efficient route to 3-hydroxy lysine derivatives, such as (2S,3R)-2,6-diamino-3-hydroxy-hexanoic acid hydrochloride, has been reported. nih.gov This compound is a known intermediate in the synthesis of the natural product (-)-Balanol. nih.gov

Peptide chemistry utilizes this compound derivatives to modify lysine residues. For example, analogues have been synthesized by acylating a lysine residue with 6-amino this compound or 6-bromo this compound to study the effects of chain length and functionality on peptide activity. unife.it

The preparation of (S)-2-amino-6-hydroxythis compound from L-lysine can be achieved through diazotisation-solvolysis, which converts the terminal amino group into a hydroxyl group. google.com

Analytical Methodologies for Hexanoic Acid Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of hexanoic acid from other volatile fatty acids (VFAs) and sample components. The choice of chromatographic method often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Acid Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.gov This method offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of this compound in complex samples such as feces, blood, and rumen fluid. nih.govbvsalud.orgnih.gov

In a typical GC-MS analysis of VFAs, the sample undergoes a preparation step, which may involve extraction and derivatization. For instance, a dimethyl carbonate (DMC) extraction process has been validated for rumen VFA analysis, providing a less hazardous alternative to some traditional methods. nih.govnih.gov Headspace GC-MS is another approach, particularly for analyzing volatile fatty acids in feces, where the sample is heated to release volatile compounds into the headspace of the vial for injection into the GC. bvsalud.org

The separation of this compound from other VFAs is achieved on a capillary column, often a polar one like a DB-FFAP column. bvsalud.orgnih.govnih.gov The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the column's stationary phase. bvsalud.orgnih.govnih.gov

Following separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). bvsalud.org The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST library) or reference standards. bvsalud.orgnist.gov Quantification is often achieved by using an internal standard, such as 2-ethylbutyrate, and creating a calibration curve. nih.gov

Table 1: Example GC-MS Parameters for Volatile Fatty Acid Analysis

ParameterSettingReference
Column DB-FFAP capillary column (30m x 0.25mm x 0.25µm) bvsalud.org
Injection Mode Splitless or Split (e.g., 8:1) bvsalud.orgnih.gov
Carrier Gas Helium bvsalud.org
Oven Program Initial temp. 50-105°C, ramped to 200-240°C bvsalud.orgnih.gov
Ionization Mode Electron Impact (EI) at -70 eV bvsalud.org
Mass Analyzer Quadrupole or Time-of-Flight (TOF) nih.gov
Detection Full scan (e.g., m/z 33-200) or Selected Ion Monitoring (SIM) bvsalud.org

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound, particularly in samples where the analytes are less volatile or when derivatization for GC is not desirable. When coupled with a Ultraviolet (UV) or Photodiode Array (PDA) detector, HPLC provides a robust method for quantifying organic acids. longdom.orgsemanticscholar.orgresearchgate.net

A common approach for separating this compound and other organic acids is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For detection, UV detectors are often set at a low wavelength, such as 210 nm, where many organic acids exhibit some absorbance. ub.edu A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment by comparing the spectra with those of reference standards. longdom.orgsemanticscholar.org

Method validation for HPLC-UV/PDA analysis of this compound involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. longdom.orgsemanticscholar.orgresearchgate.net For instance, one study reported an LOD of 11 to 8,026 µg/kg and an LOQ of 40 to 26,755 µg/kg for a range of organic acids, including this compound, in animal feed. longdom.orgsemanticscholar.org

Table 2: Performance Characteristics of an HPLC-PDA Method for Organic Acid Analysis in Animal Feed

ParameterResultReference
Limit of Detection (LOD) 11 - 8,026 µg/kg longdom.orgsemanticscholar.org
Limit of Quantification (LOQ) 40 - 26,755 µg/kg longdom.orgsemanticscholar.org
Average Recovery 76.3 - 99.2% longdom.orgsemanticscholar.org
Intraday Peak Area Variation <5.3% longdom.orgsemanticscholar.org
Interday Peak Area Variation <5.3% longdom.orgsemanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com This technique is particularly advantageous for analyzing this compound in complex biological matrices like serum and for identifying and quantifying a wide range of metabolites. unimi.itnih.gov

For the analysis of short and medium-chain fatty acids, including this compound, a derivatization step is often employed to improve chromatographic retention and ionization efficiency. unimi.itnih.gov A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group. unimi.it

The separation is typically performed on a reverse-phase column, and the mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with a modifier such as formic acid to facilitate ionization. unimi.it

The mass spectrometer, often a tandem mass spectrometer (MS/MS), is operated in a specific mode, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. unimi.it In MS/MS, a precursor ion corresponding to the derivatized this compound is selected, fragmented, and a specific product ion is monitored for quantification. This high degree of specificity allows for reliable quantification even in the presence of co-eluting interferences. unimi.itnih.gov LC-MS methods have been developed for the simultaneous quantification of several organic acids, including this compound, in various samples. mdpi.com

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information about the chemical structure and quantity of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. ontosight.ainih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for unambiguous structure confirmation. nih.gov The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration values provide a complete picture of the molecule's connectivity. quora.com

Beyond simple structure confirmation, NMR is also a powerful technique for metabolic profiling. Site-specific natural isotope fractionation NMR (SNIF-NMR) has been used to determine the origin of n-hexanol, a derivative of this compound. acs.org This method measures the natural abundance of deuterium (B1214612) at specific sites in the molecule, which can vary depending on the synthetic or biosynthetic pathway. acs.org This allows for the authentication of natural products and the detection of adulteration. acs.org

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of metabolites, including this compound. ontosight.ai As a standalone technique, or more commonly coupled with a separation method like GC or LC, MS plays a crucial role in metabolomics. nih.gov

In metabolomics studies, MS can be used for both targeted and untargeted analysis. In a targeted approach, the instrument is set to look for specific known metabolites, such as this compound. In an untargeted approach, the goal is to detect and identify as many metabolites as possible in a sample to get a broad overview of the metabolic state. nih.gov

High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds by determining their elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern can be used to identify the metabolite and distinguish it from isomers. researchgate.net For example, MS² spectra of this compound have been obtained at the single-cell level, demonstrating the high sensitivity of modern mass spectrometry techniques. researchgate.net

Thermal desorption secondary electrospray ionization-mass spectrometry (TD-SESI-MS) is a rapid method for profiling volatile fatty acid skin metabolites, including this compound, with high throughput and sensitivity. core.ac.uk

Advanced hyphenated techniques (e.g., DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases in their native state with minimal or no sample preparation. bruker.combc.edu This method is particularly advantageous for high-throughput screening. lcms.czresearchgate.net The DART source operates at ambient pressure, generating excited-state species, typically helium atoms, in a heated gas stream. lcms.czscholaris.ca These species initiate gas-phase reactions that ionize analyte molecules present near the mass spectrometer inlet. bruker.comscholaris.ca This process bypasses the need for chromatographic separation, making it a high-speed alternative to traditional LC/MS and GC/MS methods. researchgate.net

The ionization in DART-MS is a gas-phase mechanism where elevated temperatures promote the desorption of the analyte from a surface. bruker.com For this compound, ionization can occur through processes like protonation, resulting in the detection of [M+H]+ ions. scholaris.ca DART has been successfully coupled with high-resolution mass spectrometry (HRAM-MS), such as Orbitrap and time-of-flight (TOF) systems, which provides accurate mass measurements and enhances the probability of correct compound identification. bc.edulcms.cz

DART-MS has demonstrated its utility in various fields, including food science, environmental analysis, and forensics. bruker.comwiley.com It can be used to detect a wide range of chemicals, from pesticides to pharmaceuticals, on diverse surfaces. bruker.com For instance, research has been conducted using DART-MS to study gas-surface heterogeneous reactions involving a monolayer of this compound. scholaris.ca The technique's ability to analyze samples directly from surfaces makes it suitable for detecting contaminants or characterizing the chemical profile of complex materials. researchgate.net While DART is known for its speed and simplicity, optimizing parameters like the gas heater temperature and the distance between the DART source and the mass spectrometer inlet is crucial for method efficiency. scispace.comrsc.org

Other Quantitative and Qualitative Methods

Electrophoretic Methods

Capillary electrophoresis (CE) has emerged as a fast, reliable, and inexpensive method for the analysis of short-chain fatty acids (SCFAs), including this compound. rsc.orgrsc.org This separation technique is based on the differential migration of charged particles in an electric field. chromatographyonline.com Since this compound and other SCFAs are anions at neutral or basic pH, they can be effectively separated using capillary zone electrophoresis (CZE). scielo.br

A significant challenge in the CE analysis of this compound is its lack of a strong chromophore, which makes direct UV-Vis detection difficult. rsc.org To overcome this, indirect UV-Vis detection is commonly employed. rsc.orgresearchgate.net This approach involves adding a chromophoric compound, known as an indirect probe, to the background electrolyte (BGE). rsc.org Benzoic acid is a frequently selected probe for this purpose. rsc.orgresearchgate.net During electrophoresis, the analyte ions displace the probe ions, leading to a decrease in absorbance that is proportional to the analyte's concentration.

The composition of the BGE is critical for achieving optimal separation. In addition to the probe, modifiers can be added. For example, α-cyclodextrin has been used to enable the separation of structural isomers like butyric acid and isobutyric acid in a single run. rsc.org The pH of the BGE is also a key parameter; a pH of 8.5, for instance, ensures that SCFAs are in their anionic form for separation. scielo.br CE methods have been successfully developed and validated for quantifying SCFAs in complex matrices like fecal samples, demonstrating good linearity, sensitivity, accuracy, and reproducibility. scielo.brnih.gov The technique's advantages include short analysis times, often under 15 minutes, and low sample and reagent consumption. scielo.brnih.gov

Table 1: Examples of Capillary Electrophoresis (CE) Methods for Short-Chain Fatty Acid Analysis

ParameterMethod 1Method 2Method 3
Analyte(s) Acetate (B1210297), propionate, butyrate (B1204436), isobutyrateAcetic, propionic, butyric acidsNine short and medium-chain fatty acids
Matrix Human and canine fecesMice fecesRat fecal supernatant
Separation Mode Capillary ElectrophoresisCapillary ElectrophoresisCapillary Electrophoresis
Detection Indirect UV-VISIndirect UVIndirect Photometric Detection (IPD)
BGE Probe Benzoic acidBenzoic acid5'-Adenosine monophosphate (5'-AMP)
BGE pH Not specified8.5Not specified
Applied Voltage Not specified+25 kVNot specified
Analysis Time Not specified< 10 min< 15 min
Key Findings Achieved separation of butyric/isobutyric acid isomers using α-cyclodextrin. rsc.orgMethod was rapid, low-cost, and required low sample volume. scielo.brBaseline resolution of all nine SMCFAs was achieved. nih.gov
Reference rsc.org scielo.br nih.gov

Enzymatic and Non-Enzymatic Spectrophotometric Methods

Spectrophotometric methods offer alternative routes for the quantification of this compound, categorized as either enzymatic or non-enzymatic.

Enzymatic Spectrophotometric Methods rely on the high specificity of enzymes for accurate quantification. A common approach involves using a carboxylate reductase (CAR) enzyme that specifically acts on carboxylic acids like this compound. nih.govfrontiersin.org In a typical assay, the reduction of this compound by the CAR enzyme is coupled with the oxidation of a cofactor, usually NADPH, to NADP+. nih.govfrontiersin.org The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the depletion of NADPH. nih.govfrontiersin.org The rate of this depletion is directly proportional to the concentration of this compound in the sample. These assays are highly specific and can be performed using plate readers for higher throughput. nih.gov

Non-Enzymatic Spectrophotometric Methods involve a chemical reaction that produces a colored compound, which can then be measured. A widely used method for determining volatile fatty acids (VFAs), including this compound, is based on their conversion to the corresponding hydroxamic acids. mdpi.com The sample is first reacted with hydroxylamine (B1172632) in an alkaline medium. Subsequently, the solution is acidified, and ferric chloride (FeCl₃) is added. mdpi.com The ferric ions form a colored complex with the newly formed hydroxamic acids, and the absorbance of this complex is measured in the visible range (around 513 nm). mdpi.com This method has been optimized for high-range VFA concentrations (250–5000 mg/L) and validated against gas chromatography, showing good accuracy and precision in fermentation samples. mdpi.com A simpler, qualitative colorimetric method involves adding copper sulfate (B86663) solution and ether to a fermentation broth; a blue color in the upper ether layer indicates the presence of this compound. researchgate.net

Sample Preparation and Matrix Effects in Diverse Matrices (e.g., fermentation broths, plant extracts, environmental samples)

The accurate quantification of this compound is highly dependent on effective sample preparation to isolate the analyte from complex matrices and to mitigate matrix effects, where co-extracted substances interfere with the analytical signal. analchemres.orgresearchgate.net

Fermentation Broths: These are common matrices for this compound produced via microbial pathways. A primary step is the removal of cellular material, typically achieved by centrifugation. quora.comrsc.org Following this, several techniques can be employed. Liquid-liquid extraction (LLE) using a solvent like ethyl ether is a common approach. quora.com Distillation is another option, where this compound is separated based on its boiling point (205.8 °C). quora.com For analysis by methods like GC-FID, the collected organic phase after extraction is often directly injected. unipi.it

Plant Extracts: Analyzing this compound in plant extracts presents significant challenges due to the complexity of the matrix, which contains numerous compounds like pigments, lipids, and other organic acids. researchgate.netmdpi.com Sample preparation typically involves solvent extraction followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds. researchgate.net Matrix effects are a major concern, especially for LC-MS/MS analysis. analchemres.orgresearchgate.net Co-eluting matrix components can cause ion suppression or enhancement, leading to inaccurate quantification. analchemres.org Studies on other analytes in plant extracts have shown that even with the use of internal standards, matrix effects can persist. researchgate.net Therefore, the use of matrix-matched calibration standards, where standards are prepared in a blank extract of the matrix, is often mandatory for reliable quantification. analchemres.orgresearchgate.net

Environmental Samples: The analysis of this compound and related compounds in environmental matrices like soil and water requires robust extraction and cleanup procedures due to low analyte concentrations and high levels of interferents. lcms.cznih.gov For water samples, SPE is a widely used technique for concentrating the analyte and removing salts and other polar interferences. lcms.czrestek.com For soil samples, extraction is typically performed with a solvent such as methanol (B129727) or acetonitrile, followed by cleanup. nih.gov A study on perfluoroalkyl substances (PFAS), including perfluorothis compound, in soil compared various extraction workflows and cleanup strategies (e.g., ENVI-Carb) to optimize recovery and minimize matrix effects. nih.gov Dispersive liquid-liquid microextraction (DLLME) is another technique applied to environmental and food samples, offering high enrichment factors with low solvent use. researchgate.net

Table 2: Overview of Sample Preparation and Matrix Considerations

MatrixPreparation & Extraction TechniquesCleanup MethodsMatrix Effect ConsiderationsReferences
Fermentation Broth Centrifugation, Liquid-Liquid Extraction (LLE), DistillationNot always required if LLE or distillation is efficient.Generally lower complexity than plant or environmental samples, but co-produced acids can interfere. quora.comrsc.orgunipi.it
Plant Extracts Solvent Extraction (e.g., with acetonitrile)Solid-Phase Extraction (SPE)High potential for ion suppression or enhancement in MS-based methods. Matrix-matched calibration is often necessary. analchemres.orgresearchgate.netmdpi.com
Environmental Samples (Soil, Water) Solid-Phase Extraction (SPE), Dispersive Liquid-Liquid Microextraction (DLLME), Solvent ExtractionSPE cartridges (e.g., WAX, ENVI-Carb)High variability in matrix composition requires careful method validation. Co-extraction of humic substances and other contaminants can interfere. nih.govrestek.comresearchgate.net
Biological Fluids (Feces, Serum) Acidification, LLE with solvents like ethyl ether or methyl tert-butyl ether, Protein PrecipitationDerivatization is often used to improve chromatographic behavior for GC-MS.High protein and salt content can interfere. Surrogate matrices may be used for calibration. rsc.orgnih.govnih.gov

Biological and Physiological Roles of Hexanoic Acid Mechanistic Focus

Role in Plant Defense Mechanisms and Induced Resistance

Hexanoic acid has been demonstrated to induce resistance against a wide range of pathogens, including the necrotrophic fungus Botrytis cinerea and the hemibiotrophic bacterium Pseudomonas syringae in tomato plants. apsnet.orgresearchgate.net Its efficacy has also been noted against Alternaria alternata and Xanthomonas citri in citrus, as well as against Alternaria brassicicola in Arabidopsis. mdpi.comfrontiersin.org The induced resistance is not due to a direct accumulation of the acid in the aerial parts of the plant, suggesting that this compound triggers systemic defense signaling pathways from the roots. frontiersin.org

This compound treatment primes the plant for an enhanced activation of both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways upon pathogen infection. mdpi.comfrontiersin.orgchemfaces.com These two pathways are central to plant immunity, with the SA pathway generally associated with resistance to biotrophic and hemibiotrophic pathogens, and the JA pathway primarily involved in defense against necrotrophic pathogens and insect herbivores. nih.gov

In tomato plants challenged with P. syringae, this compound treatment counteracts the suppressive effects of the bacterial toxin coronatine, a mimic of the active jasmonate JA-isoleucine (JA-Ile), on the SA pathway. nih.govresearchgate.net This is achieved by boosting the expression of jasmonic acid carboxyl methyltransferase (JMT) and the SA marker genes PR1 and PR5, leading to an enhanced SA-dependent defense response at the expense of JA-Ile accumulation. nih.govresearchgate.net This indicates a synergistic relationship between the SA and JA pathways in this compound-primed plants. researchgate.net

Against the necrotrophic fungus B. cinerea, this compound-induced resistance is dependent on the JA-signaling pathway. apsnet.org In treated tomato plants, upon infection, there is a clear induction of the LoxD gene, which is involved in oxylipin biosynthesis, as well as an accumulation of the oxylipin 12-oxo-phytodienoic acid (OPDA) and the bioactive conjugate JA-Ile. apsnet.org The resistance is blocked in the JA-insensitive mutant jai1, highlighting the critical role of a functional JA pathway. apsnet.org

A key component of this compound-induced resistance is the priming of callose deposition at the site of pathogen infection. frontiersin.orgnih.gov Callose, a β-1,3-glucan polymer, acts as a physical barrier, reinforcing the cell wall to prevent pathogen penetration. mdpi.comnih.gov

In tomato plants treated with this compound, a significant accumulation of callose is observed upon infection with B. cinerea or P. syringae. apsnet.orgresearchgate.net This callose deposition is a primed response, as it is not observed in treated plants in the absence of a pathogen. apsnet.org The abscisic acid (ABA) signaling pathway appears to be a positive regulator of this this compound-induced callose deposition. apsnet.org For instance, the ABA-deficient mutant flacca fails to show enhanced callose accumulation and is not protected by this compound treatment. apsnet.org Similarly, in melon plants, this compound treatment primes for callose deposition, which is correlated with resistance against Melon necrotic spot virus (MNSV). frontiersin.org

It is noteworthy that the necessity of callose priming for this compound-induced resistance can be cultivar-dependent. While several tomato cultivars show increased callose deposition, the cultivar 'Castlemart' is protected by this compound without a corresponding increase in callose, suggesting the involvement of other defense mechanisms. nih.gov

This compound treatment modulates the plant's redox status, leading to a more controlled accumulation of reactive oxygen species (ROS) upon pathogen infection. frontiersin.orgnih.gov While an initial burst of ROS is a critical component of the plant's defense signaling, excessive ROS can lead to oxidative stress and cellular damage. nih.govfrontiersin.org

In this compound-treated tomato plants infected with B. cinerea, the accumulation of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) is reduced and more localized around the infection sites compared to untreated plants. nih.govfrontiersin.org This suggests that this compound helps to alleviate oxidative damage. nih.gov This protective effect is supported by the observation that treated plants maintain higher ratios of reduced to oxidized glutathione (B108866) and ascorbate, key antioxidants in the cell. nih.gov

Furthermore, this compound primes the expression of redox-related genes, such as those encoding glutathione S-transferase (GST) and glutaredoxin. frontiersin.org This early boosting of detoxifying and redox-balancing genes contributes to a less oxidized cellular environment, which is particularly important in limiting the damage caused by necrotrophic pathogens that thrive on dead tissue. frontiersin.orgfrontiersin.org

This compound exerts a significant influence on the delicate balance of phytohormones, which is crucial for orchestrating an appropriate defense response. frontiersin.org Beyond the priming of the primary defense hormones SA and JA, this compound modulates the levels of their precursors and related signaling molecules.

A consistent finding across several studies is the potentiation of 12-oxo-phytodienoic acid (OPDA) accumulation in this compound-treated plants upon infection. nih.govapsnet.orgresearchgate.netfrontiersin.org OPDA, a precursor of JA, is also a signaling molecule in its own right, acting independently of JA to regulate cellular redox homeostasis and defense responses. frontiersin.orgnih.gov The priming of OPDA accumulation is observed in tomato against both B. cinerea and P. syringae, and in melon against MNSV, suggesting its key role in this compound-induced resistance. apsnet.orgresearchgate.netfrontiersin.org

In melon plants, this compound-induced resistance against MNSV is also associated with changes in the levels of ferulic acid and JA-isoleucine (JA-Ile), highlighting a reprogramming of plant metabolism in response to the treatment and viral infection. frontiersin.org The balance between these different molecules is tissue-dependent and varies over the course of the infection, indicating a complex regulatory network. frontiersin.org

This compound is recognized as a broad-spectrum resistance inducer, capable of activating defenses against pathogens with different lifestyles. mdpi.comfrontiersin.orgnih.gov It achieves this by priming a suite of early, general defense responses, followed by the activation of more pathogen-specific defenses. frontiersin.orgnih.gov

The early, broad-spectrum defenses primed by this compound include the rapid deposition of callose and the activation of the SA and oxylipin pathways. frontiersin.orgfrontiersin.orgnih.gov These responses form a general first line of induced defense. Subsequently, the plant's response can be tailored to the specific pathogen. For instance, against the necrotroph B. cinerea, the JA pathway is predominantly enhanced, while against the hemibiotroph P. syringae, a synergistic activation of the SA pathway is observed. frontiersin.orgapsnet.orgresearchgate.net

Microarray analysis of this compound-treated tomato plants infected with B. cinerea revealed the induction of a large set of genes related to biotic and oxidative stress responses. nih.gov These include genes encoding proteinase inhibitors, defense-related proteins (especially those targeting fungi and chitin), transcription factors, and signaling components. nih.gov This demonstrates the comprehensive nature of the defense response activated by this compound priming.

The protective effects of this compound extend to the modulation of primary and secondary metabolic pathways, including the mevalonic and linolenic acid pathways, and the emission of volatile organic compounds (VOCs). nih.govresearchgate.netkoreascience.kr

In 'Fortune' mandarin, this compound treatment was found to alter the metabolic profile, with significant changes in molecules related to the mevalonic and linolenic acid pathways. researchgate.net The mevalonic acid pathway is a key route for the biosynthesis of a wide range of compounds, including terpenoids, which can have defensive functions. nih.gov The linolenic acid pathway is the source of jasmonates and other oxylipins. nih.gov Treatment with this compound alone was found to activate the linolenic pathway and diterpenoid synthesis. nih.gov However, upon pathogen challenge, a much broader activation of defense-related metabolic pathways was observed in primed plants. nih.gov

A notable consequence of these metabolic changes is the enhanced emission of plant volatiles. nih.govresearchgate.net In mandarin, this compound application led to an increased emission of 17 different volatile metabolites. researchgate.net These VOCs can play various roles in plant defense, including direct antimicrobial activity, repelling herbivores, or acting as signals in plant-to-plant communication. nih.gov

ParameterOrganism(s)Effect of this compound TreatmentFinding
SA and JA Pathways Tomato, ArabidopsisPrimingEnhances SA- and JA-dependent gene expression upon infection. mdpi.comfrontiersin.orgresearchgate.net
Callose Deposition Tomato, Melon, CitrusPrimingInduces callose accumulation at infection sites as a physical barrier. apsnet.orgnih.govfrontiersin.org
ROS Accumulation Tomato, MelonModulationReduces and localizes H₂O₂ and O₂⁻ accumulation, alleviating oxidative stress. nih.govfrontiersin.orgnih.gov
Phytohormone Homeostasis Tomato, MelonModulationPotentiates accumulation of OPDA and alters levels of JA-Ile and ferulic acid. apsnet.orgresearchgate.netfrontiersin.org
Pathogen Resistance Tomato, Citrus, Arabidopsis, MelonInductionProvides broad-spectrum resistance against fungal, bacterial, and viral pathogens. mdpi.comfrontiersin.orgapsnet.orgfrontiersin.org
Plant Metabolism MandarinActivationPrimes the mevalonic and linolenic acid pathways. nih.govresearchgate.net
VOC Emission MandarinEnhancementIncreases the emission of various volatile organic compounds. researchgate.net

Mechanisms of Systemic Resistance Induction

This compound is a potent natural priming agent that enhances plant defense responses against a broad spectrum of pathogens. nih.gov Its mode of action involves the induction of systemic resistance, a state of heightened defense readiness. This is not achieved through direct activation of defense genes in the absence of a pathogen, but rather by priming the plant to respond more rapidly and robustly upon pathogen attack. nih.gov

Key mechanisms involved in this compound-induced resistance (Hx-IR) include:

Priming of Callose Deposition: Treatment with this compound primes the plant for enhanced callose deposition at the site of infection. nih.govapsnet.org Callose, a β-1,3-glucan polymer, reinforces the cell wall, creating a physical barrier that impedes pathogen penetration. nih.gov Interestingly, this compound itself does not trigger callose accumulation; this response is only observed upon subsequent infection. apsnet.org

Modulation of Phytohormone Signaling: Hx-IR is intricately linked to the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are central to plant immunity. apsnet.orgnih.gov

In response to necrotrophic fungi like Botrytis cinerea, this compound treatment leads to a faster and stronger accumulation of the bioactive jasmonate, JA-isoleucine (JA-Ile), and the JA precursor, 12-oxo-phytodienoic acid (OPDA). apsnet.org The resistance against B. cinerea is compromised in JA-insensitive and abscisic acid (ABA)-deficient tomato mutants, highlighting the crucial role of these hormones. apsnet.org

Against the hemibiotrophic bacterium Pseudomonas syringae, this compound treatment appears to counteract the pathogen's strategy of suppressing SA-dependent defenses. nih.govresearchgate.net It boosts the expression of SA marker genes, such as PR1 and PR5, while decreasing levels of JA-Ile. nih.govresearchgate.net This suggests a strategic redirection of the plant's defense response to favor the SA pathway, which is generally more effective against biotrophic and hemibiotrophic pathogens.

Stomatal Defense: Pseudomonas syringae can manipulate stomatal opening to facilitate entry into the plant. This compound has been shown to inhibit this pathogen-induced stomatal reopening, providing another layer of defense. nih.gov

The following table summarizes the key molecular and cellular events in this compound-induced systemic resistance:

Mechanism Effect Pathogen Context Key Molecules/Structures
Callose Deposition PrimingEnhanced cell wall reinforcement at infection sites. nih.govapsnet.orgBotrytis cinerea apsnet.orgCallose, β-1,3-glucan
Jasmonic Acid Pathway PrimingFaster and stronger accumulation of JA-Ile and OPDA. apsnet.orgBotrytis cinerea apsnet.orgJA-Ile, OPDA, LoxD gene
Salicylic Acid Pathway BoostIncreased expression of SA marker genes. nih.govresearchgate.netPseudomonas syringae nih.govresearchgate.netPR1, PR5
Stomatal ClosureInhibition of pathogen-induced stomatal opening. nih.govPseudomonas syringae nih.govStomata

Role in Microbial Metabolism and Community Dynamics

This compound is a significant metabolite in various microbial ecosystems, influencing both the metabolic activities and the composition of microbial communities.

As a Metabolite in Bacterial and Fungal Fermentation Processes

This compound is a common product of microbial fermentation, particularly in anaerobic environments. It is one of the short-chain fatty acids (SCFAs) produced by the gut microbiota and is also found in various fermented foods and beverages. cmbio.iofrontiersin.org

Bacterial Fermentation: Certain anaerobic bacteria, such as those from the genus Clostridium, are known to produce this compound. google.com For instance, Clostridium sp. BS-1 can produce this compound from galactitol. researchgate.net Megasphaera elsdenii, a prominent rumen bacterium, can ferment lactate (B86563) to produce a range of carboxylic acids, including this compound. researchgate.net In some fermentation processes, this compound is a key flavor contributor, as seen in certain types of sauerkraut and Chinese liquor (Baijiu). frontiersin.orgnih.gov

Fungal Fermentation: While less common as a primary fermentation product, this compound can be produced by some fungi and is often a precursor for the synthesis of other compounds. In the production of some fermented beverages, interactions between fungi (like Pichia and Zygosaccharomyces) and bacteria (like Lactobacillus) are associated with the presence of this compound. nih.gov

Participation in Fatty Acid Elongation Cycles

This compound, as a six-carbon fatty acid, can serve as a building block in the synthesis of longer-chain fatty acids through fatty acid elongation cycles. This process involves the sequential addition of two-carbon units to an acyl-CoA primer.

In some fungi, such as Aspergillus species that produce mycotoxins like aflatoxin, a dedicated fatty acid synthase (sFAS) produces this compound. nih.gov This this compound is then directly transferred to a polyketide synthase (PKS) to initiate the synthesis of the toxin backbone. nih.govresearchgate.net This direct transfer suggests a physical association between the sFAS and PKS enzymes, preventing the release of hexanoyl-CoA as an intermediate. nih.govresearchgate.net This specialized pathway highlights the role of this compound as a specific starter unit for the biosynthesis of certain secondary metabolites. nih.gov

The general fatty acid elongation cycle consists of four recurring steps: condensation, reduction, dehydration, and another reduction. imrpress.comoup.com While this compound itself is a product of fatty acid synthesis, its activated form, hexanoyl-CoA, can re-enter the elongation pathway to be extended into longer fatty acids.

Influence on Microbial Growth and Physiology

This compound can exert significant effects on the growth and physiology of microorganisms, acting as both a substrate and an inhibitor.

Inhibitory Effects: At higher concentrations, this compound can be inhibitory or even toxic to a range of microbes. researchgate.netmdpi.com This antimicrobial activity is concentration-dependent. mdpi.com For example, it has been shown to have bactericidal effects against the plant pathogen Xanthomonas perforans. mdpi.com The inhibitory mechanism is often attributed to the disruption of cell membranes and the acidification of the cytoplasm as the undissociated form of the acid diffuses across the membrane and then releases a proton inside the cell. frontiersin.org In silage production, the addition of this compound can accelerate the decline in pH and inhibit the growth of undesirable bacteria like Klebsiella, Pantoea, and Enterobacter, as well as certain fungi. nih.gov

Growth-Promoting and Modulatory Effects: Conversely, for some bacteria, this compound and other SCFAs are essential metabolites. In the context of Chinese liquor production, the presence of this compound is associated with a healthy and mature pit mud microbiome, and it is a key product of important functional bacteria like Clostridium. mdpi.com The attributes of the starter culture (Daqu) can influence the microbial community structure, favoring bacteria that produce this compound and thus improving the flavor profile of the final product. mdpi.com In some complex microbial communities, the presence of this compound can be an indicator of specific metabolic activities and microbial succession. frontiersin.org

The following table summarizes the influence of this compound on different microorganisms:

Organism/System Role of this compound Effect
Xanthomonas perforansAntimicrobial agentBactericidal at high concentrations. mdpi.com
Silage MicrobiomeFermentation modulatorAccelerates pH drop, inhibits spoilage bacteria and fungi. nih.gov
Clostridium in Baijiu pit mudKey metaboliteIndicator of a mature and functional microbiome. mdpi.com
Aspergillus spp.Precursor for mycotoxin synthesisStarter unit for norsorolinic acid biosynthesis. nih.govresearchgate.net

Biochemical Pathways and Enzyme Interactions (General)

This compound is integrated into the cellular metabolic network through various enzymatic reactions that either produce it, consume it, or transform it into other molecules.

Enzymatic Conversion and Transformation

The primary enzymatic transformations involving this compound include its synthesis via fatty acid synthase systems, its activation to hexanoyl-CoA, and its conversion into esters.

Synthesis and Degradation: this compound is synthesized through the fatty acid synthase (FAS) pathway, which sequentially adds two-carbon units from malonyl-CoA to a growing acyl chain. nih.gov Conversely, it can be degraded through the β-oxidation pathway, where the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA. nih.gov

Activation: Before it can be metabolized, this compound must be activated to its thioester derivative, hexanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

Esterification: A significant enzymatic reaction for this compound is its esterification with alcohols to form esters, which are often volatile compounds with characteristic fruity or floral aromas. google.com For example, the reaction of this compound with ethanol (B145695), catalyzed by lipases, produces ethyl hexanoate (B1226103), a key flavor component in many fermented products. google.comresearchgate.net This enzymatic synthesis is of commercial interest for producing natural flavor compounds. google.com Chemo-enzymatic cascade reactions can be employed to produce this compound from triglycerides, which can then be further transformed. rsc.orgrsc.org

The following table lists some enzymes that interact with this compound and its derivatives:

Enzyme Reaction Type Substrate(s) Product(s)
Fatty Acid Synthase (FAS)SynthesisAcetyl-CoA, Malonyl-CoAThis compound (and other fatty acids)
Acyl-CoA SynthetaseActivationThis compound, ATP, CoAHexanoyl-CoA, AMP, PPi
Lipase (B570770)EsterificationThis compound, EthanolEthyl hexanoate, Water
Enzymes of β-oxidationDegradationHexanoyl-CoAButyryl-CoA, Acetyl-CoA
Polyketide Synthase (PKS)Secondary metabolite synthesisHexanoyl-CoA (as starter)Norsorolinic acid precursor

Interaction with Cytochrome P450 Enzymes (e.g., in insects)

Cytochrome P450 monooxygenases (P450s) are a vast and diverse superfamily of heme-thiolate enzymes crucial for the metabolism of a wide array of endogenous and exogenous compounds in insects. researchgate.netwikipedia.org These enzymes play a significant role in various physiological processes, including hormone synthesis, detoxification of insecticides, and the metabolism of fatty acids. asm.orgnih.govpsu.edunih.gov The interaction of this compound with insect P450s is primarily viewed through the lens of detoxification of plant secondary metabolites and the metabolism of endogenous fatty acids.

General Catalytic Mechanism

The catalytic cycle of P450 enzymes is a complex process that generally results in the monooxygenation of a substrate. uni-stuttgart.de The most common reaction is a hydroxylation, where an atom of molecular oxygen is inserted into a substrate, with the other oxygen atom being reduced to water. researchgate.net This process involves a highly reactive iron-oxo intermediate. uni-stuttgart.de In the context of fatty acids, P450s can catalyze hydroxylation at various positions along the carbon chain or, in some cases, decarboxylation to form hydrocarbons. asm.orgnih.gov

Role in Detoxification and Resistance

Some insect species have evolved resistance to toxic compounds found in their host plants, and P450s are often implicated in the metabolic detoxification of these substances. A notable example is the fruit fly Drosophila sechellia, which specializes on the fruit of Morinda citrifolia. This fruit contains significant amounts of fatty acids, including this compound, which are toxic to many other insects. nih.govresearchgate.net

Research into the resistance of D. sechellia to this compound has revealed a nuanced role for cytochrome P450 enzymes. Studies have shown that while P450 enzymatic activity is involved in the basal resistance to this compound, it is not the primary mechanism behind the specialized, evolved resistance observed in this species. nih.govnih.gov This suggests that while P450s provide a general level of detoxification, other genetic adaptations are more critical for the high tolerance of D. sechellia. nih.govresearchgate.netdntb.gov.ua A transcriptomic analysis of D. sechellia exposed to this compound identified the upregulation of a single P450 gene, Cyp4e1, but this is not thought to be the main driver of the evolved resistance. biorxiv.org

Binding and Metabolism of this compound and Related Fatty Acids

Direct biochemical characterization of this compound metabolism by specific insect P450s is an area of ongoing research. However, computational and functional studies provide strong evidence for this interaction.

In silico docking studies have been employed to predict the binding of this compound derivatives to insect P450s. These computational models have identified several P450 enzymes in species like the blowfly Lucilia cuprina (e.g., CYP6a8 and CYP12A7) and Drosophila melanogaster (e.g., CYP307A2) that show high binding affinity for this compound-like molecules. sciforum.net This suggests that the active sites of these enzymes can accommodate and likely metabolize this compound.

Insect SpeciesCytochrome P450 EnzymeLigandBinding Score (Autodock Vina)Reference
Lucilia cuprinaCYP6a8N-hexanoyl-N'-(7-nitrobenzofurazan-4-yl)-piperazine-9.9 sciforum.net
Lucilia cuprinaCYP12A7N-hexanoyl-N'-(7-nitrobenzofurazan-4-yl)-piperazine-9.8 sciforum.net
Drosophila melanogasterCYP307A2N-hexanoyl-N'-(7-nitrobenzofurazan-4-yl)-piperazine-9.9 sciforum.net

Functional studies on related P450s further support this role. For instance, CYP6A8 from Drosophila melanogaster has been expressed, purified, and characterized as a fatty acid hydroxylase. nih.gov While this particular study focused on longer-chain fatty acids, it demonstrated the enzyme's capacity to metabolize fatty acids, with kinetic data available for capric acid (C10) and lauric acid (C12). nih.gov This provides a strong model for how a P450 from the same family could metabolize the shorter-chain this compound (C6).

SubstrateKm (μM)kcat (min-1)Reference
Capric Acid21 ± 40.135 ± 0.007 nih.gov
Lauric Acid10 ± 20.038 ± 0.002 nih.gov

Environmental Occurrence, Fate, and Biogeochemical Cycling of Hexanoic Acid

Natural Occurrence and Distribution in Various Ecosystems

Hexanoic acid is a naturally occurring compound found across diverse biological taxa, from microorganisms to plants and animals. researchgate.netnih.gov In the microbial world, it is a known metabolite produced by various bacteria. For instance, species such as Clostridium kluyveri, Megasphaera elsdenii, and members of the Ruminococcaceae family synthesize this compound through fermentation, often utilizing the reverse β-oxidation pathway. researchgate.netfrontiersin.orgbiorxiv.org It is a significant component in the microbial ecosystems of anaerobic digesters and is crucial in the fermentation of traditional products like Chinese Baijiu, where it is a precursor to the key flavor compound, ethyl caproate. frontiersin.orgfrontiersin.org

In the plant kingdom, this compound is found in several species. It is famously one of the chemicals responsible for the characteristic unpleasant odor of the decomposing fleshy seed coat of the ginkgo tree (Ginkgo biloba). researchgate.net It is also naturally present in fruits such as strawberry (Fragaria vesca L.) and arbutus (Arbutus unedo L.). nih.gov Furthermore, it is related to the C6 family of green leaf volatiles that plants produce in response to physical damage or herbivory. nih.gov

Among animals, this compound is a well-known constituent of fats and oils. researchgate.net It is particularly noted for its presence in milk, especially goat's milk, where along with caprylic and capric acids, it accounts for about 15% of the fat content. researchgate.net Its name, caproic acid, is derived from the Latin word for goat, "capra," reflecting this association. researchgate.net It is also a component of butter and various cheeses, contributing to their distinct flavors and aromas. researchgate.netbiorxiv.org

Table 1: Natural Sources of this compound

KingdomSource Organism/ProductContext/RoleReference
BacteriaClostridium kluyveri, Megasphaera elsdeniiAnaerobic fermentation, reverse β-oxidation pathway researchgate.netfrontiersin.org
BacteriaRuminococcaceae familySynthesis in anaerobic environments frontiersin.org
Fungi/YeastSaccharomyces cerevisiae (engineered)Biosynthesis via engineered pathways researchgate.net
PlantaeGinkgo tree (Ginkgo biloba)Decomposing seed coat, responsible for odor researchgate.net
PlantaeStrawberry (Fragaria vesca), Arbutus (Arbutus unedo)Natural fruit component nih.gov
AnimaliaGoat's milk, Cow's milk, ButterComponent of milk fat, contributes to flavor researchgate.net
AnimaliaCheeseFlavor compound resulting from fermentation researchgate.netbiorxiv.org

Environmental Transport and Partitioning (e.g., water, soil, atmosphere)

The movement and distribution of this compound in the environment are dictated by its physicochemical properties. nih.govcopernicus.org It is an amphiphilic molecule, with a polar carboxylic acid head and a six-carbon non-polar hydrocarbon tail, influencing its behavior in different environmental compartments. chemrxiv.org

Water: this compound is moderately soluble in water, with reported solubilities around 1.0 to 1.1 g/100 mL at room temperature. researchgate.netnih.gov Its pKa is approximately 4.88, meaning it will exist predominantly in its dissociated, anionic form (hexanoate) in environments with a neutral or alkaline pH. copernicus.org This anionic form does not readily volatilize from water. nih.gov

Soil: In soil environments, this compound is expected to have very high mobility. copernicus.org This is due to its water solubility and the fact that its anionic form is repelled by negatively charged soil particles. copernicus.org Experimentally determined soil organic carbon-water (B12546825) partitioning coefficient (Koc) values are low, ranging from 26 to 37, which confirms its high mobility. copernicus.org When applied as a soil drench, it tends to be absorbed and accumulate in the roots without significant translocation to other parts of the plant. nih.gov

Atmosphere: With a vapor pressure of 27 Pa at 20°C, this compound can exist as a vapor in the atmosphere. nih.gov Studies have detected volatile organic acids, including this compound, in the air of boreal forests. copernicus.org Its partitioning between the gas and aqueous phases (like in clouds or fog) is described by its Henry's Law Constant, which has been reported in the range of 1,000 to 1,400 M/atm. biorxiv.orgnih.gov Adsorption onto the surface of aerosols can occur and is influenced by the presence of salts like sodium chloride and ammonium (B1175870) sulfate (B86663). unito.it

Table 2: Environmental Partitioning Properties of this compound

PropertyValueImplication for Environmental FateReference
Water Solubility (20°C)~1.1 g/100 mLModerate solubility allows for transport in aquatic systems. nih.gov
pKa4.88Exists as anion in most soils and water, increasing mobility and preventing volatilization from water. copernicus.org
Log Octanol-Water Partition Coefficient (logPow)1.88 - 1.9Indicates a low potential for bioconcentration in aquatic organisms. nih.govcopernicus.org
Soil Adsorption Coefficient (Koc)26 - 37Very high mobility in soil and sediment. copernicus.org
Henry's Law Constant (HLC)1,000 - 1,400 M/atmGoverns partitioning between air and water phases. biorxiv.orgnih.gov
Vapor Pressure (20°C)27 Pa (0.2 mmHg)Allows volatilization into the atmosphere. nih.gov

Biodegradation and Decomposition Pathways

This compound is readily biodegradable in the environment, serving as a carbon source for a wide array of microorganisms. lyellcollection.org Its breakdown occurs through both microbial and abiotic processes.

The primary pathway for the microbial catabolism of this compound in both aerobic and anaerobic environments is β-oxidation. lyellcollection.org This well-established metabolic process sequentially shortens the fatty acid chain. In this pathway, this compound is first activated to its coenzyme A (CoA) thioester, hexanoyl-CoA. Subsequently, a cycle of four enzymatic reactions (oxidation, hydration, oxidation, and thiolysis) cleaves a two-carbon unit in the form of acetyl-CoA. This process is repeated until the entire chain is converted into acetyl-CoA molecules, which can then enter central metabolic pathways like the citric acid cycle for energy production. nih.govlyellcollection.org

A diverse range of bacteria can perform this degradation. Studies on wastewater treatment have shown that bacterial consortia dominated by phyla such as Proteobacteria, Actinobacteria, and Firmicutes are effective at degrading this compound. nih.gov Organisms like Escherichia coli can also metabolize it. nih.gov In some anaerobic bacteria, such as Clostridium kluyveri, the reverse of this pathway, known as reverse β-oxidation, is used to synthesize this compound from smaller molecules like ethanol (B145695) and acetate (B1210297). frontiersin.orgbiorxiv.org Research has shown that in soil environments, degradation products of polymers like 6-hydroxy this compound are rapidly bio-assimilated by the soil microbial community, indicating efficient degradation pathways for similar C6 compounds. cornell.edu

In the atmosphere, the primary abiotic degradation process for vapor-phase this compound is its reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this reaction is estimated at 5.5 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 3 days, indicating that it does not persist for long periods in the air. nih.gov While some fatty acids at the air-water interface can undergo direct photochemistry, for this compound, reactions initiated by other photochemically generated radicals are the dominant process. unito.itacs.org In aqueous environments, carboxylic acids like this compound are generally resistant to hydrolysis. nih.gov

Ecological Significance of Natural this compound Presence

The natural occurrence of this compound has significant and varied ecological implications. It functions as a signaling molecule and a defensive compound, influencing interactions between different species and shaping microbial communities.

This compound exhibits potent antimicrobial properties. It has been shown to be an effective antifungal agent against numerous plant pathogens, including Fusarium oxysporum, Botrytis cinerea, and Alternaria alternata. biorxiv.org Its presence can also inhibit the growth of certain bacteria, such as Xanthomonas perforans, the causative agent of bacterial spot on tomatoes. biorxiv.org This antimicrobial activity is a key aspect of its role in plant defense.

In plant-pathogen interactions, this compound acts as a defense primer. nih.gov Application of this compound to plants can induce resistance to subsequent infections, a phenomenon known as this compound-induced resistance (Hx-IR). acs.org It primes the plant's defense systems, leading to a stronger and faster response upon pathogen attack, which can involve the activation of the salicylic (B10762653) acid and jasmonic acid pathways and the deposition of callose to reinforce cell walls. biorxiv.orgnih.gov

This compound also plays a critical role in insect behavior. It is a known attractant for certain mosquito species, where it mimics odors from animal sweat. nih.gov Conversely, it acts as a powerful deterrent to generalist insects. The fruit of Morinda citrifolia (noni) contains high levels of hexanoic and octanoic acid, which are toxic to most Drosophila species but not to the specialist Drosophila sechellia, which has evolved resistance and uses the fruit as its primary host. mdpi.com

Industrial and Biotechnological Applications of Hexanoic Acid Non Medical/non Human Clinical

As a Platform Chemical in Chemical Manufacturing

Hexanoic acid is an important intermediate in the chemical industry, primarily used in the synthesis of a wide range of commercially significant compounds. atamankimya.commarketresearchintellect.com Its role as a building block is central to the production of esters, polymers, and biofuels. marketresearchintellect.comontosight.ai

Precursor for Esters in Flavors and Fragrances

A primary industrial use of this compound is in the manufacturing of its esters, which are highly valued for their aromatic properties in the flavor and fragrance industries. atamankimya.comatamanchemicals.comconsolidated-chemical.com These esters are synthesized by reacting this compound with various alcohols, resulting in compounds with distinct fruity and floral scents. atamanchemicals.comontosight.ai For instance, ethyl hexanoate (B1226103) imparts a fruity aroma reminiscent of pineapple, while butyl hexanoate offers a sweet, fruity, apple-like fragrance. atamankimya.com These esters are incorporated into a wide array of products, including perfumes, cosmetics, personal care items like lotions and shampoos, and as artificial flavoring agents in food and beverages to create buttery, cheesy, or fruity profiles. marketresearchintellect.comconsolidated-chemical.comontosight.ai

Table 1: Examples of this compound Esters in Flavors and Fragrances

Ester Name Alcohol Reactant Characteristic Aroma Industry Application
Ethyl hexanoate Ethanol (B145695) Fruity, pineapple-like Flavors, Fragrances
Methyl hexanoate Methanol (B129727) Fruity, sweet Flavors, Fragrances
Butyl hexanoate Butanol Sweet, fruity, apple Flavors, Fragrances
Hexyl hexanoate Hexanol Fruity, floral Fragrances, Plasticizers

Intermediate in Polymer and Material Science

This compound serves as a crucial intermediate in the synthesis of various materials, contributing to the production of polymers, plasticizers, lubricants, and surfactants. marketresearchintellect.comatamanchemicals.comconsolidated-chemical.com In polymer manufacturing, its derivatives are used to enhance the flexibility and durability of plastics and resins. marketresearchintellect.comconsolidated-chemical.com As a precursor to plasticizers, it improves the workability and smoothness of plastic products. marketresearchintellect.com

The oily nature of this compound makes it a useful component in the formulation of lubricants and greases, where it can function as an additive to improve performance, particularly under high-temperature conditions. marketresearchintellect.comconsolidated-chemical.com It is also utilized in the manufacturing of surfactants, which are essential components in detergents and soaps. atamankimya.com Furthermore, this compound finds application as a chemical intermediate in the production of coatings, adhesives, and varnish dryers. atamankimya.comconsolidated-chemical.com

Role in Biofuel Production

In the renewable energy sector, this compound is gaining attention for its role in the production of advanced biofuels. marketresearchintellect.comsolubilityofthings.com As a medium-chain fatty acid, it can be converted into potential diesel blendstocks. marketresearchintellect.com One such biofuel is hexyl hexanoate, which can be synthesized through the hydrogenation and esterification of this compound. magritek.commdpi.com

Research has demonstrated that mixtures of 1-hexanol (B41254) and hexyl hexanoate, derived from the catalytic hydrogenation of this compound, can be blended with commercial diesel fuel at significant volumes (up to 20%). doaj.orgpreprints.org These biofuel blends have shown promising results in engine performance tests, notably leading to a significant reduction in soot and carbon monoxide emissions by over 40% without requiring engine modifications. doaj.orgpreprints.org The this compound itself can be sustainably produced from the fermentation of various waste biomasses, such as grape pomace, positioning it as a key component in a circular bio-refinery model. mdpi.comdoaj.org

Applications in Agriculture and Plant Science

This compound and its derivatives have demonstrated significant potential in agricultural applications, acting as both a plant growth promoter and an inducer of disease resistance. atamankimya.comresearchgate.net

Plant Growth Promotion

Certain derivatives of this compound have been identified as effective plant growth regulators (PGRs). tandfonline.com For example, 2-amino-3-methylthis compound, a natural product, has been shown to promote the growth of plant seedlings and increase the yield of mature plants. google.com Studies have indicated that this compound can significantly promote the generation and growth of root systems in cucumber seedlings. google.com In another study, foliar spray application of 2-amino-3-methylthis compound on strawberry plants resulted in increased plant height, leaf number, leaf width, and chlorophyll (B73375) content, ultimately leading to a higher number of fruits. google.com Similarly, this compound 2-(diethylamino)ethyl ester (DA-6) is a plant growth regulator used to improve the quality and production of various crops. tandfonline.comcas.cz

Table 2: Research Findings on this compound Derivatives in Plant Growth Promotion

Compound Plant Species Observed Effects Reference
2-amino-3-methylthis compound Cucumber (seedlings) Promoted root generation and growth. google.com google.com
2-amino-3-methylthis compound Strawberry Increased plant height, leaf number, leaf width, chlorophyll content, and fruit number. google.com google.com
This compound 2-(diethylamino)ethyl ester (DA-6) Strawberry Enhanced chilling tolerance by improving photosynthesis and antioxidant enzyme activity. cas.cz cas.cz

Induced Resistance to Plant Pathogens

This compound is recognized as a potent natural priming agent that can induce resistance against a broad spectrum of plant pathogens. frontiersin.orgnih.gov It protects plants by activating their natural defense mechanisms, a phenomenon known as induced resistance (IR). frontiersin.org This priming effect prepares the plant to respond more quickly and strongly to subsequent pathogen attacks. nih.gov

Research has shown that this compound treatment protects tomato plants against the fungal pathogen Botrytis cinerea and the bacterial pathogen Pseudomonas syringae. nih.govapsnet.org The mechanism of this induced resistance involves the priming of both the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, which are crucial for plant defense. researchgate.netfrontiersin.orgnih.gov Upon infection, plants treated with this compound exhibit enhanced defense responses, such as callose deposition to reinforce cell walls at the site of infection and the activation of defense-related genes. frontiersin.orgnih.govapsnet.org This broad-spectrum efficacy has been observed in various host plants against different types of pathogens, including necrotrophs and hemibiotrophs. researchgate.netfrontiersin.org

Sustainable Production and Green Chemistry Initiatives

In response to global sustainability goals and increasing environmental regulations, the chemical industry is shifting away from traditional petrochemical production methods towards greener, more sustainable alternatives. marketresearchintellect.com This transition is particularly evident in the manufacturing of this compound, where bio-based production and circular economy principles are becoming increasingly prominent. marketresearchintellect.comhashnode.dev These initiatives focus on utilizing renewable resources, valorizing waste streams, and developing innovative, energy-efficient technologies.

Bio-based Production from Renewable Resources

The production of this compound from renewable feedstocks is a cornerstone of green chemistry, offering a viable alternative to petroleum-based synthesis. marketresearchintellect.com Various forms of biomass are being explored and utilized, each with distinct processes and potential yields.

Palm and Coconut Oil: Traditionally, bio-based this compound has been derived from plant oils like palm and coconut oil. hashnode.devatamankimya.com These oils naturally contain triglycerides that can be hydrolyzed to release fatty acids, including a small fraction of this compound. atamankimya.com While this method utilizes a renewable feedstock, the concentration of this compound in these oils is typically less than one percent, which can lead to high production costs and a limited market. atamankimya.com The process is established, but concerns over the environmental impact of palm oil production persist. frontiersin.org

Food Waste and Mixed Organic Waste: A highly promising avenue for sustainable this compound production is the use of mixed organic waste as a feedstock. atamankimya.comnih.gov This approach utilizes microbial fermentation in a process known as chain elongation. atamankimya.comnih.gov In this bioprocess, microorganisms convert short-chain fatty acids (SCFAs) and an electron donor, commonly ethanol, into medium-chain fatty acids (MCFAs) like this compound through the reverse β-oxidation pathway. nih.gov This method can be performed under non-sterile conditions and in a continuous mode. nih.gov Food waste is a rich source of carbohydrates and other organic compounds that can be first fermented to produce the necessary SCFAs and ethanol in-situ, which are then elongated to this compound. nih.govresearchgate.net This not only provides a cost-effective substrate but also addresses the challenge of organic waste management. researchgate.net

Lignocellulosic Biomass: Lignocellulosic biomass, such as agricultural residues (e.g., switchgrass, corn stover) and forestry waste, represents an abundant and non-food-competitive feedstock. austinpublishinggroup.comcore.ac.uk The "Carboxylate Platform" is an approach that uses anaerobic fermentation to convert this biomass into volatile fatty acids (VFAs), including this compound. mdpi.com The complex structure of lignocellulose, composed of cellulose, hemicellulose, and lignin, requires a pre-treatment step (physical, chemical, or biological) to break it down and release fermentable sugars. austinpublishinggroup.comencyclopedia.pub Microbes like Megasphaera elsdenii and co-cultures involving Clostridium species can then ferment these sugars and other intermediates into this compound. frontiersin.orgmdpi.com For example, studies on pretreated switchgrass have shown the production of a mixture of VFAs, including acetic acid, butyric acid, and this compound. austinpublishinggroup.com

Table 1: Comparison of Renewable Feedstocks for this compound Production

Feedstock Primary Production Method Key Advantages Key Challenges
Palm & Coconut Oil Hydrolysis of triglycerides Established technology; direct source of fatty acids. hashnode.devfrontiersin.org Low natural concentration (<1%) of this compound; high cost; environmental concerns with cultivation. atamankimya.comfrontiersin.org
Food & Organic Waste Microbial fermentation (Chain Elongation). atamankimya.comnih.gov Valorizes waste streams; low-cost feedstock; can be integrated into a circular economy. nih.govresearchgate.net Feedstock variability; potential for contaminants; requires robust microbial cultures. researchgate.net

| Lignocellulosic Biomass | Pre-treatment followed by anaerobic fermentation. austinpublishinggroup.commdpi.com | Abundant, low-cost, non-food feedstock. austinpublishinggroup.comencyclopedia.pub | Recalcitrant nature requires costly pre-treatment; process complexity. nih.govaustinpublishinggroup.com |

Circular Economy Approaches

The production of this compound from waste biomass is a prime example of the circular economy in action. nih.govieabioenergy.com This model aims to eliminate waste and maximize the use of resources by turning outputs from one industrial process into inputs for another. The valorization of biowaste, such as the organic fraction of municipal solid waste, agricultural residues, and industrial sludge, is a key strategy in establishing circular economies in Europe and beyond. core.ac.ukmdpi.com

By using anaerobic digestion and fermentation technologies, these otherwise problematic waste streams are converted into valuable platform chemicals like this compound. nih.govieabioenergy.com This approach, often referred to as a "carboxylate platform," builds on existing waste management infrastructure, such as anaerobic digesters, and modifies the process to arrest methane (B114726) production and instead generate valuable volatile fatty acids. nih.govieabioenergy.com This strategy not only mitigates greenhouse gas emissions from landfills but also reduces the chemical industry's dependence on fossil fuels. mdpi.comevonik.com The development of multi-stage biorefinery systems that can treat large volumes of biomass to produce this compound and other co-products further enhances resource recovery and economic viability. encyclopedia.pub

Technoeconomic Assessment of Microbial Electrosynthesis for this compound Recovery

Microbial Electrosynthesis (MES) is an innovative Power-to-X technology that uses renewable electricity to convert carbon dioxide (CO₂) and water into valuable chemicals, including this compound. evonik.comtudelft.nl In an MES system, microorganisms act as biocatalysts on a cathode, using electrons supplied by an external power source to reduce CO₂ to organic molecules. researchgate.net This technology is emerging as a promising route for sustainable chemical production and carbon capture and utilization. tudelft.nl

Several techno-economic assessments have been conducted to evaluate the industrial feasibility of MES for producing this compound and other carboxylates. researchgate.netacs.org Key findings from these analyses indicate:

Current Viability: Under the current state of MES performance and economic conditions, large-scale production of this compound via this method is generally not yet economically viable compared to established routes. researchgate.net

Major Costs: The primary drivers of cost have been identified as the capital cost of the anode material (which can account for up to 59% of capital expenses) and the operational cost of electricity consumption (up to 69% of operating expenses). researchgate.net

Path to Profitability: The assessments demonstrate that significant improvements in MES performance, particularly in production rates and energy efficiency, could lead to profitability, even without changes in external economic factors. researchgate.net The decreasing cost of renewable electricity is a major factor that will improve the economic outlook for MES technology. researchgate.net

Process Integration: The recovery and purification of this compound from the MES broth is a critical step. Research is focused on developing clean and scalable recovery processes, such as anion-exchange, to obtain high-purity this compound, with techno-economic analysis guiding the research direction. tudelft.nl

A cradle-to-gate life cycle assessment (LCA) of MES-based this compound found its carbon footprint (5.5 t CO₂eq/tC6A) to be similar to that of fermentation- and plant-based production routes. tudelft.nl However, a significant advantage of MES is that its direct land use is more than an order of magnitude lower than that of plant-based production. tudelft.nl

Table 2: Summary of Technoeconomic Assessment Findings for Microbial Electrosynthesis (MES)

Parameter Finding Source
Economic Viability Not currently profitable under state-of-the-art conditions. researchgate.net
Main Capital Cost Anode Material (up to 59% of total). researchgate.net
Main Operating Cost Electricity Consumption (up to 69% of total). researchgate.net
Key for Future Success Improvement of MES performance (e.g., production rate, efficiency). researchgate.net
Downstream Processing Anion-exchange is a primary method for recovery; requires integration and optimization. tudelft.nl

| Environmental Profile (LCA) | Carbon footprint is comparable to bio-based routes, but direct land use is significantly lower. | tudelft.nl |

Advanced Computational and Theoretical Investigations of Hexanoic Acid

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. For hexanoic acid, MD simulations have been instrumental in understanding its behavior in both bulk and at interfaces.

Classical molecular dynamics simulations have been successfully employed to investigate the bulk and surface properties of this compound over a range of temperatures (298.15–373.15 K) at ambient pressure. researchgate.netacs.orgacs.org By utilizing force fields such as AMBER (Assisted Model Building with Energy Refinement) and OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), researchers have been able to simulate various thermophysical properties. acs.orgacs.org

Simulated values for density and surface tension have shown good agreement with experimental measurements, with deviations within 2.9% for density and 2% for surface tension. researchgate.netacs.org However, the agreement for simulated viscosity is better at higher temperatures compared to lower temperatures. researchgate.netacs.org This discrepancy at lower temperatures is thought to be due to the challenge of accurately representing a system with strong Coulombic interactions, hydrogen bonding, and weak van der Waals forces using a single force field. researchgate.netacs.org

An interesting finding from these simulations is the observation of an enhanced density profile at the this compound/vapor interface. researchgate.netacs.org This phenomenon is characteristic of liquids composed of highly anisotropic molecules. researchgate.netacs.org MD simulations have also been used to study the adsorption of this compound on surfaces like calcite, revealing a well-structured adsorption layer. researchgate.net

Table 1: Comparison of Simulated and Experimental Properties of this compound

Property Temperature Range (K) Agreement with Experiment
Density 298.15–373.15 Within 2.9%
Surface Tension 298.15–373.15 Within 2%
Viscosity 298.15–373.15 Good at high temperatures, reduced at low temperatures

This table summarizes the agreement between properties of this compound determined through molecular dynamics simulations and experimental values as reported in the literature. researchgate.netacs.org

MD simulations provide a microscopic view of the intermolecular forces that govern the properties of liquid this compound. Structural studies based on these simulations indicate that the carboxylic headgroups of this compound molecules form tight hydrogen bonds. researchgate.netacs.org In contrast, the alkyl chains interact more loosely through van der Waals forces. researchgate.netacs.org This points to a high ratio of electrostatic to van der Waals interactions within the liquid system. researchgate.netacs.org

The strength of hydrogen bonding typically ranges from 5 to 30 kJ/mol and is a critical factor in the structure and dynamics of this compound. jchemrev.com These interactions, which are stronger than dipole-dipole or van der Waals forces, are highly directional. jchemrev.com The interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces is fundamental to the behavior of this compound. science.gov

Quantum Chemical Calculations (e.g., Hartree-Fock, DFT-B3LYP)

Quantum chemical calculations offer a detailed understanding of the electronic structure and energetics of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT), particularly with the B3LYP functional, are widely used to study this compound. nih.govresearchgate.netmpg.de

This compound can exist in various conformations due to rotation around its single bonds. researchgate.net Quantum chemical calculations are employed to determine the geometries and relative energies of these conformers, creating an energy landscape of the molecule. nih.govmdpi.comnih.gov For instance, different conformers can be generated by successive 180° rotations around the C-C bonds of the alkyl chain. researchgate.net

These calculations, often performed using methods like B3LYP with large basis sets, help identify the most stable conformers and the energy barriers between them. nih.govmdpi.com This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces.

Quantum chemical methods are used to investigate the electronic structure of this compound, providing insights into properties like charge distribution. nih.govresearchgate.net The distribution of electron density within the molecule can be quantified using various population analysis schemes, such as calculating Mulliken charges. researchgate.net

Calculations can be performed using different levels of theory, including Hartree-Fock and DFT (B3LYP), to determine properties like the molecular dipole moment and the partial charges on individual atoms. nih.govresearchgate.netbuffalo.edu These calculations reveal the polar nature of the carboxylic acid group and the nonpolar character of the alkyl chain. Understanding the electronic structure is fundamental to explaining the intermolecular interactions observed in MD simulations and experimental studies. mongoliajol.info

Table 2: Common Quantum Chemical Methods for Studying this compound

Method Abbreviation Key Application
Hartree-Fock HF Provides a baseline understanding of electronic structure. nih.govmpg.de
Density Functional Theory DFT Offers a good balance of accuracy and computational cost for electronic properties. nih.govmpg.demongoliajol.info
Becke, 3-parameter, Lee-Yang-Parr B3LYP A popular hybrid functional used in DFT for accurate geometry and energy calculations. nih.govbuffalo.edu

This table outlines some of the widely used quantum chemical methods in the theoretical investigation of molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a substance and its biological activity or a particular property. nih.govmdpi.com

For derivatives of this compound, QSAR studies have been conducted to predict various activities. For instance, QSAR models have been developed to correlate the antimicrobial activities of 2,4-hexadienoic acid derivatives with their physicochemical properties. nih.gov In these studies, various descriptors, such as topological parameters like molecular connectivity indices, are used as independent variables to predict the minimum inhibitory concentration (the dependent variable). nih.gov

QSAR models have also been applied to predict the skin and eye irritation potential of allyl esters, including allyl hexanoate (B1226103). industrialchemicals.gov.au These models use structural and physicochemical features to estimate the toxicological endpoints of chemicals, which can be a valuable tool in risk assessment. industrialchemicals.gov.aud-nb.info The development of QSAR models generally involves selecting relevant chemical compounds, assessing their biological activity, calculating molecular descriptors, and then using statistical methods to build and validate the model. mdpi.com

Correlation of Molecular Features with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a substance and its biological activity. scirp.org These models are crucial for predicting the activity of new compounds and understanding the molecular features that drive a specific biological effect.

Antimicrobial Properties

The antimicrobial effects of fatty acids, including this compound, are well-documented, and QSAR studies help elucidate the structural basis for this activity. The effectiveness of fatty acids and their derivatives (FADs) as antimicrobial agents is influenced by structural characteristics such as carbon chain length, the presence and location of double bonds, and esterification. nih.gov QSAR models have been successfully constructed to predict the antimicrobial activity of organic acids against various bacteria. nih.gov

For derivatives of 2,4-hexadienoic acid, a related unsaturated carboxylic acid, QSAR analysis revealed that topological parameters, particularly molecular connectivity indices, have a significant correlation with their antimicrobial activity against a range of microorganisms. nih.gov Such models provide a reliable method for predicting the antimicrobial potential of new molecules based on their structural features. nih.gov

Key Molecular Descriptors in Antimicrobial QSAR for Fatty Acids:

Carbon Chain Length: Activity often varies with the length of the alkyl chain.

Topological Parameters: Indices like molecular connectivity (chi) quantify the size, shape, and branching of the molecule. nih.gov

Physicochemical Properties: Factors such as hydrophobicity (logP) and electronic properties are often correlated with activity.

Olfactory Sensitivity

The perception of odor is initiated by the interaction of volatile molecules with olfactory receptors. Computational studies help correlate the molecular features of an odorant like this compound with the sensitivity of these receptors.

In mice, olfactory sensitivity to aliphatic carboxylic acids is strongly dependent on carbon chain length. researchgate.net Studies have shown a U-shaped relationship, where sensitivity is highest for acids of intermediate chain length, such as n-butanoic acid, and decreases for both shorter and longer acids like this compound. researchgate.net In some insects, olfactory systems have evolved specific sensitivities. For instance, the fruit fly Drosophila sechellia possesses olfactory receptors with a heightened sensitivity to this compound, a key component of its preferred food source. biorxiv.org

Furthermore, the olfactory sensitivity to this compound can be modulated by circadian rhythms. In Aedes aegypti mosquitoes, both olfactory sensitivity and behavioral repulsion to this compound are maximal during a specific time window (ZT 10-12). mdpi.com

FactorObservation in Computational/Experimental StudiesReference
Carbon Chain LengthOlfactory detection thresholds in mice for unbranched carboxylic acids follow a U-shaped function with carbon chain length. researchgate.net
Receptor SpecificityOlfactory receptors in Drosophila sechellia have evolved novel sensitivity to this compound. biorxiv.org
Circadian RhythmIn Aedes aegypti mosquitoes, maximum olfactory sensitivity to this compound occurs at a specific time of day. mdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique used to correlate the 3D shape and electrostatic properties of molecules with their biological activities. google.com The method involves aligning a series of compounds with known activities and calculating their steric and electrostatic fields at various points on a 3D grid. nih.govmdpi.com A statistical method, typically Partial Least Squares (PLS), is then used to derive a model that predicts activity based on these fields. google.com

CoMFA has been applied to study the antimicrobial activity of fatty acids and their derivatives against Staphylococcus aureus. nih.gov These studies resulted in a statistically reliable model that provides insight into the structure-activity relationships of these compounds, which can be used to design new antimicrobial agents. nih.gov In another study, CoMFA was performed on a series of alkylamides, including 6-acetamidothis compound, to understand the structural features required for inducing cell differentiation in a human leukemia cell line. aacrjournals.org The CoMFA model indicated that steric interactions, electrostatic potential, and molecular weight all contributed almost evenly to the biological activity. aacrjournals.org

The output of a CoMFA study is often visualized as 3D contour maps, which show regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease biological activity. nih.gov

Molecular Docking and Virtual Screening

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. dergipark.org.tr It is widely used to understand the molecular basis of ligand-receptor interactions and to predict the binding affinity, which is often scored as a binding energy value. nih.gov

A notable example involves the docking analysis of this compound with the seven domains of polyketide synthase A (PksA) from Aspergillus flavus, an enzyme involved in aflatoxin biosynthesis. nih.govnih.gov In this study, this compound was docked into the active sites of the PksA domains. The results showed that this compound forms multiple hydrogen bonds with amino acid residues in the enzyme's domains. nih.gov A comparison of binding energies was made with another ligand, quercetin, to understand competitive inhibition. nih.gov

LigandReceptorBinding Energy (kcal/mol)Key InteractionsReference
This compoundPolyketide Synthase A (PksA) domains-4.74 to -3.54Forms 8 hydrogen bonds across the seven domains. Forms H-bond at Arg63 in the acyltransferase domain. nih.govnih.gov
Quercetin (for comparison)Polyketide Synthase A (PksA) domains-7.1 to -5.25Forms 12 hydrogen bonds. Also forms H-bond at Arg63 in the acyltransferase domain. nih.govnih.gov

Virtual Screening

Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Structure-based virtual screening uses molecular docking to predict the binding of compounds from a database to a target protein structure. researchgate.netsci-hub.se Ligand-based approaches, conversely, use the structure of known active molecules to find other compounds with similar properties. researchgate.net While this compound itself is not typically the subject of virtual screening to find it, the technique can be used to identify novel enzymes that might interact with it or to discover new molecules that could mimic or block its binding to a known receptor.

In Silico Modeling of Metabolic Pathways

In silico modeling of metabolic pathways involves creating computational representations of cellular metabolism to simulate and analyze the flow of metabolites through a network of biochemical reactions. Genome-scale metabolic models (GSMMs) are powerful tools for this purpose.

A comprehensive GSMM, named iME375, was reconstructed for Megasphaera elsdenii, a bacterium recognized for its ability to produce this compound. mdpi.comnih.gov This model provides a detailed map of the organism's metabolic capabilities and has been used to understand the mechanisms of this compound synthesis. mdpi.com

Key Features of the M. elsdenii (iME375) Model:

Components: Accounts for 375 genes, 521 reactions, and 443 metabolites. nih.gov

Analysis Method: Employs constraint-based analysis and flux balance analysis (FBA) to predict metabolic fluxes under different conditions. mdpi.com

Key Finding: The model revealed a bifurcated pathway for this compound synthesis. One route proceeds via the typical fatty acid synthesis pathway from acetyl-CoA, while a second, more unusual route involves the tricarboxylic acid (TCA) cycle running in a counterclockwise (reductive) direction through succinate (B1194679). mdpi.comnih.gov

Optimization Insights: In silico simulations showed that the highest production of this compound is achieved when there is a balanced contribution from both the acetyl-CoA and the reductive TCA cycle pathways. mdpi.comnih.gov Furthermore, simulations suggested that the addition of succinate could enhance both cell growth and this compound production. mdpi.com

In other organisms like Aspergillus nidulans, modeling and genetic studies support a model where a specific fatty acid synthase (sFAS) is responsible for producing this compound, which then acts as a starter unit for a polyketide synthase in the biosynthesis of the secondary metabolite sterigmatocystin. pnas.org Feeding this compound to sFAS mutants restores the production of this metabolite, confirming the pathway predicted by the model. pnas.org

Future Research Directions and Emerging Paradigms for Hexanoic Acid Studies

Elucidating Uncharacterized Biosynthetic and Degradative Pathways

Despite our growing knowledge, significant gaps remain in the complete understanding of the diverse metabolic pathways that synthesize and degrade hexanoic acid. Many of the cellular and physiological processes of key this compound-producing microbes remain uncharacterized. Future research must focus on elucidating these unknown pathways to expand the metabolic toolbox for both scientific understanding and industrial application.

Uncharacterized Biosynthetic Pathways:

While the reverse β-oxidation (rBOX) pathway is a well-established route for this compound synthesis in organisms like Clostridium kluyveri, recent studies have revealed more complex and potentially uncharacterized mechanisms. researchgate.net In Megasphaera elsdenii, a promising industrial producer, genome-scale metabolic modeling has uncovered a bifurcated pathway for crotonyl-CoA synthesis, a key intermediate. This pathway involves both the canonical route from acetyl-CoA and a less understood route proceeding through the reverse tricarboxylic acid (TCA) cycle via succinate (B1194679). mdpi.comresearchgate.netnih.gov The precise regulation and interplay between these branches, especially under different growth conditions, are not fully understood and represent a key area for future investigation. mdpi.commdpi.com

Furthermore, in the biosynthesis of the cannabinoid precursor olivetolic acid in Cannabis sativa, the origin of the hexanoate (B1226103) starter unit is still being probed. Transcriptome analysis of glandular trichomes suggests a potential pathway involving the oxygenation and breakdown of unsaturated fatty acids, a departure from the more commonly studied pathways. nih.gov The specific enzymes and reaction sequences in this proposed pathway are yet to be fully characterized. Similarly, the biosynthesis of the cyanobacterial metabolite nocuolin A involves the condensation of hexanoic and octanoic acids, hinting at novel enzymatic machinery for medium-chain fatty acid assembly that warrants further exploration.

Uncharacterized Degradative Pathways:

The degradation of this compound is primarily thought to occur via β-oxidation. However, research into the degradation of related dicarboxylic acids in organisms like Cupriavidus necator H16 has revealed significant differences compared to fatty acid degradation, suggesting that our understanding of this compound catabolism may be incomplete. jst.go.jp These studies indicate that the degradation of carboxylic acids can vary with chain length and may involve specific enzymes not previously associated with standard fatty acid breakdown. Investigations into the degradation of naphthenic acids by marine bacteria have also proposed novel mechanisms that could be relevant to this compound, involving activation by acetyl-CoA transferase followed by a series of enzymatic steps leading to ring cleavage. biorxiv.org The full extent of these alternative degradative routes in various microorganisms is an important area for future research.

Developing Novel and Efficient Synthetic Catalysis Systems

The production of this compound and its derivatives is undergoing a transformation, with a strong emphasis on developing novel and highly efficient catalytic systems that are both economically viable and sustainable. Research is progressing on two main fronts: biocatalysis, using engineered microorganisms, and chemical catalysis, employing advanced inorganic catalysts.

Biocatalytic Systems:

The engineering of microbial cell factories for this compound production is a rapidly advancing field. While natural producers like Megasphaera elsdenii and Clostridium species are being optimized, significant efforts are also focused on introducing synthetic pathways into robust industrial hosts like Saccharomyces cerevisiae and Kluyveromyces marxianus. researchgate.netresearchgate.net Challenges remain in overcoming the toxicity of this compound to the production host and improving the efficiency of the heterologous pathways. escholarship.org Future research will likely focus on:

Pathway Engineering: Fine-tuning the expression of pathway enzymes and eliminating competing metabolic pathways to enhance flux towards this compound.

Host Engineering: Improving the tolerance of microbial hosts to high concentrations of this compound through directed evolution or genetic modification.

Enzyme Discovery: Identifying and characterizing novel enzymes with superior catalytic properties for this compound synthesis.

Chemical Catalysis Systems:

Chemical catalysis offers an alternative and often complementary approach to this compound synthesis and upgrading. Recent innovations include:

Hydrogenation Catalysts: Rhenium-based catalysts, such as Re/C, have shown promise in the hydrogenation of this compound to produce 1-hexanol (B41254) and hexyl hexanoate, which are valuable biofuels and blendstocks. researchgate.netrsc.org The selectivity of these catalysts can be tuned by altering the support material and reaction conditions. unipi.it More recently, RuSn/ZnO catalysts have been developed for the hydrodeoxygenation of this compound, demonstrating high stability and selectivity towards 1-hexanol in continuous-flow systems. researchgate.netresearchgate.net

Oxidation Catalysts: Advanced oxidation processes are being developed for the high-purity synthesis of this compound from hexanol. kremschem.com For instance, palladium-based catalysts have been shown to effectively catalyze the aerobic oxidation of hexanol to this compound at room temperature. researchgate.net

Hybrid Chemo-enzymatic Systems: A novel approach combines heterogeneous catalysts with microbial fermentation. For example, a hybrid system using Pt/Fe₂O₃ catalysts to fix inorganic carbon into pyruvic acid, which is then metabolized by an anaerobic microbiome, has been shown to significantly enhance the production of this compound from CO. acs.org

Esterification Catalysts: For the production of esters like tricaproin, synergistic catalytic systems combining silicon tripolyphosphate and phosphoric acid have demonstrated significantly higher conversion efficiencies than individual catalysts. ingentaconnect.com

The table below summarizes some of the novel catalytic systems being explored for this compound synthesis and conversion.

Catalyst TypeReactantsProductsKey Research Findings
Biocatalyst
Engineered S. cerevisiaeGlucoseThis compound, Olivetolic AcidCombination of fatty acid biosynthesis and reverse β-oxidation pathways.
Engineered K. marxianusGalactoseThis compoundConstruction of a stable acetyl-CoA chain elongation pathway. marketresearchintellect.com
Chemical Catalyst
Rhenium on Carbon (Re/C)This compound, H₂1-Hexanol, Hexyl HexanoateEffective for producing biofuel blendstocks from bio-derived this compound. rsc.org
Ruthenium-Tin on Zinc Oxide (RuSn/ZnO)This compound1-Hexanol, Hexyl HexanoateHigh stability and selectivity in continuous-flow hydrodeoxygenation. researchgate.netresearchgate.net
Palladium Acetate (B1210297) (Pd(OAc)₂)Hexanol, O₂This compoundAchieves selective oxidation at room temperature. researchgate.net
Platinum-Iron Oxide (Pt/Fe₂O₃) + MicrobiomeCO, H₂OThis compoundHybrid system for C1 chain elongation to C6 carboxylic acid. acs.org
Silicon Tripolyphosphate + Phosphoric AcidGlycerol, this compoundTricaproinSynergistic effect significantly enhances esterification efficiency. ingentaconnect.com

Exploring New Mechanistic Roles in Biological Systems Beyond Current Knowledge

Recent research has begun to uncover novel and significant roles for this compound in biological systems, extending far beyond its traditional perception as a simple metabolic intermediate. These emerging functions in plant and animal physiology open up exciting new avenues for investigation.

In the realm of plant biology , this compound is emerging as a potent signaling molecule and a "priming" agent for plant defense. frontiersin.org Studies have shown that treatment with this compound can induce resistance in various plants, including tomato and melon, against a broad spectrum of pathogens like Pseudomonas syringae, Botrytis cinerea, and Melon Necrotic Spot Virus (MNSV). nih.govfrontiersin.orgapsnet.org The underlying mechanism appears to involve the priming of key defense signaling pathways, namely the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways. nih.govnih.gov this compound treatment leads to a more rapid and robust defense response upon pathogen attack, characterized by:

Potentiation of Oxylipin Signaling: Increased accumulation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid, which may itself play a direct role in defense. nih.govfrontiersin.orgnih.gov

Modulation of Hormone Crosstalk: this compound appears to counteract the suppressive effects of certain pathogen-derived molecules on the salicylic acid pathway, leading to a synergistic activation of both JA and SA responses. nih.govnih.gov

Reinforcement of Physical Barriers: Induction of callose deposition at the site of infection, which helps to wall off the pathogen. frontiersin.orgapsnet.org

In mammalian systems , the metabolic effects of this compound are also being re-examined. While the benefits of other short- and medium-chain fatty acids are well-documented, the specific roles of this compound have been less understood. biorxiv.org Recent studies in animal models suggest that this compound may have beneficial effects on metabolic health, particularly in the context of diet-induced obesity. biorxiv.org These studies indicate that dietary supplementation with this compound can:

Prevent body weight gain and fat accumulation.

Suppress elevated levels of plasma non-esterified fatty acids and hepatic triglycerides.

Improve hyperglycemia and hyperinsulinemia. biorxiv.org

Potentially act as a non-competitive antagonist of the AMPA receptor, which could contribute to the anti-seizure effects observed with ketogenic diets. wikipedia.org

These findings suggest that this compound could be a key bioactive metabolite with therapeutic potential. Future research will need to delve deeper into the molecular mechanisms underlying these effects, identifying the specific receptors and signaling cascades that mediate the actions of this compound in both plants and animals.

Advanced Analytical Techniques for In Situ and In Vivo Measurement

The ability to accurately measure this compound concentrations in complex biological and industrial systems, ideally in real-time and without extensive sample preparation, is crucial for advancing research and process control. A number of advanced analytical techniques are being developed and applied for the in situ and in vivo measurement of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This remains a gold standard for the sensitive and specific quantification of this compound and its derivatives in complex matrices. It has been instrumental in quantifying hexanoyl-CoA levels in the glandular trichomes of Cannabis sativa to understand cannabinoid biosynthesis. nih.gov Its high specificity allows for the differentiation of this compound from other volatile fatty acids (VFAs).

Real-Time Quantitative PCR (qPCR): While not a direct measure of the compound itself, qPCR is a powerful in vivo tool to quantify the abundance of specific this compound-producing microorganisms within a complex community. For example, qPCR assays have been developed to quantify Clostridium kluyveri, a key caproic acid producer, in the pit mud used for Chinese strong-aroma liquor fermentation, providing a way to monitor and manage the microbial ecosystem for optimal flavor production. jst.go.jpnih.gov

Spectroscopic Methods:

Two-Dimensional (2D) Fluorescence Spectroscopy: This technique shows promise for real-time, in situ monitoring of acidogenic fermentation processes. By creating excitation-emission matrices (EEMs), it is possible to develop predictive models (e.g., using projection to latent structures, PLS) to estimate the concentration of fermentation products, including the VFA fraction that contains this compound, from complex substrates like brewer's spent grain. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR has been used to quantify VFAs, but its application can be limited in complex mixtures due to overlapping chemical shifts. mdpi.com

Multiscale Time-Series Analysis: For process monitoring, novel data analysis techniques are being explored. Multiscale analysis of real-time data from sensors (like pH meters) can be used to diagnose and monitor the production of specific VFAs, such as butyric and caproic acids, during the anaerobic treatment of waste streams like raw cheese whey. mdpi.com

The development of robust, low-cost, and real-time sensors for this compound remains a key goal. Such advancements would revolutionize the monitoring and control of industrial fermentations and provide deeper insights into the dynamic roles of this compound in biological systems.

Integration of Omics Technologies (e.g., metabolomics, transcriptomics) with Computational Models

The convergence of high-throughput "omics" technologies with sophisticated computational modeling is creating a powerful new paradigm for this compound research. This integrated approach allows for a systems-level understanding of metabolic networks, enabling the prediction of metabolic fluxes, the identification of engineering targets, and the elucidation of complex regulatory mechanisms.

Genome-Scale Metabolic Models (GEMs): GEMs are mathematical representations of the entire metabolic network of an organism, reconstructed from its genomic and biochemical information. These models have become invaluable tools for studying this compound production. For instance, the reconstruction of a GEM for Megasphaera elsdenii (named iME375) has provided significant insights into its metabolism. mdpi.comnih.gov By using techniques like Flux Balance Analysis (FBA), researchers can:

Simulate cell growth and this compound production under various conditions. mdpi.com

Identify essential genes and reactions for VFA biosynthesis. nih.gov

Analyze complex phenomena like the bifurcated pathway for crotonyl-CoA synthesis, predicting the optimal balance between different metabolic routes for maximizing this compound yield. mdpi.comresearchgate.netmdpi.com

While powerful, these models are continuously being refined, and their predictive power is enhanced when integrated with experimental data. mdpi.com

Transcriptomics: Transcriptome analysis, often performed using RNA-sequencing (RNA-seq), provides a snapshot of all the genes being expressed in an organism at a given time. This technology is being used to understand how organisms respond to this compound or how its biosynthesis is regulated.

In plant science, transcriptomic studies on Coffea arabica have shown that priming with this compound leads to significant changes in gene expression in both leaves and roots, affecting metabolic processes and defense-related pathways. frontiersin.orgfrontiersin.org

In the study of oil accumulation in walnut kernels, transcriptome analysis has helped identify differentially expressed genes involved in fatty acid biosynthesis and lipid metabolism, providing a list of candidate genes for future functional studies. mdpi.com

In Cannabis sativa, analyzing the transcriptome of isolated glandular trichomes was a key step in identifying CsAAE1, the enzyme likely responsible for synthesizing the hexanoyl-CoA precursor for cannabinoid production. nih.gov

Integration and Future Directions: The true power of these approaches lies in their integration. For example, ME-Models (Metabolism and Expression models) are a next-generation modeling approach that integrates proteomic costs into the metabolic network. This can resolve ambiguities found in traditional GEMs, such as correctly predicting the production of isobutanol over this compound in engineered E. coli by accounting for the higher protein cost of the this compound pathway. biorxiv.org

Future research will see an even tighter integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with dynamic computational models. This will allow for more accurate predictions of cellular behavior and provide a more holistic understanding of how to engineer organisms for efficient and sustainable this compound production.

Designing Next-Generation Bio-based Production Platforms for Sustainability

The shift towards a bio-based economy is driving the development of next-generation production platforms for chemicals like this compound, with a strong focus on sustainability and the use of renewable feedstocks. This involves engineering robust microbial chassis and utilizing waste streams to create a circular economy.

Advanced Microbial Chassis: While traditional hosts like E. coli and Saccharomyces cerevisiae are workhorses of metabolic engineering, research is expanding to include non-conventional yeasts and bacteria with unique advantages for this compound production.

Kluyveromyces marxianus : This thermotolerant yeast is a promising host due to its ability to utilize a wide range of sugars and grow at higher temperatures, which can reduce cooling costs and contamination risks. Researchers have successfully engineered K. marxianus to produce this compound by constructing novel chain elongation pathways. researchgate.netmarketresearchintellect.com

Megasphaera elsdenii : This bacterium is a natural and efficient producer of this compound. researchgate.net Ongoing research focuses on developing advanced genetic tools to engineer this organism for even higher yields and to produce longer-chain organic acids that can serve as precursors for sustainable aviation fuel. uga.edu

Clostridium species: Various Clostridium species are key players in the anaerobic fermentation process known as chain elongation, which converts short-chain fatty acids and ethanol (B145695) into medium-chain fatty acids like this compound. researchgate.net Novel thermotolerant Clostridium strains are being isolated and characterized for their superior production capabilities from low-cost substrates.

Sustainable Feedstocks and Circular Economy: A key aspect of next-generation platforms is the move away from food-based feedstocks towards waste streams and non-food biomass.

Organic Waste: Mixed organic waste, such as the organic fraction of municipal solid waste and supermarket food waste, is being successfully used as a substrate for this compound production via the chain elongation process. acs.org

Lignocellulosic Biomass: Second-generation biorefineries aim to use lignocellulosic biomass (e.g., agricultural residues, forestry waste) as a feedstock. The development of Consolidated Bioprocessing (CBP), where a single microorganism performs both biomass hydrolysis and fermentation, is a major goal for producing bio-based chemicals like this compound sustainably. escholarship.org

CO₂ and Syngas: Innovative platforms are emerging that utilize C1 feedstocks. The "Rheticus" project, for example, uses a chemo-biocatalytic process where synthesis gas (a mixture of CO₂ and H₂) is fed to specialized microorganisms that metabolize it into this compound, essentially replicating photosynthesis in an industrial setting. cefic.org

These next-generation platforms, combining advanced microbial engineering with the valorization of waste and renewable resources, are paving the way for the sustainable and economically competitive production of this compound and its derivatives. marketresearchintellect.comresearchgate.net

Q & A

Q. How can researchers determine the molecular weight of hexanoic acid experimentally?

To calculate molecular weight, use the formula C6H12O2\text{C}_6\text{H}_{12}\text{O}_2. Sum the atomic weights: 6 carbons (12.01×6=72.0612.01 \times 6 = 72.06), 12 hydrogens (1.008×12=12.0961.008 \times 12 = 12.096), and 2 oxygens (15.999×2=31.99815.999 \times 2 = 31.998). Total molecular weight = 72.06+12.096+31.998=116.16g/mol72.06 + 12.096 + 31.998 = 116.16 \, \text{g/mol}. Validation via mass spectrometry (e.g., Orbitrap instruments) ensures accuracy .

Q. What analytical methods are recommended for identifying this compound in complex mixtures?

Gas chromatography (GC) coupled with mass spectrometry (MS) is standard. Use spectral libraries (e.g., NIST Chemistry WebBook) to match retention indices and fragmentation patterns. For quantification, calibrate using internal standards like deuterated this compound. Volatility discrepancies in distillation experiments require adjusting equilibrium models .

Q. How can this compound be extracted efficiently from aqueous solutions?

Liquid-liquid extraction with fatty acids (e.g., heptanoic acid) exploits hydrogen-bonding interactions. Optimize pH (acidic conditions favor protonation) and solvent-to-feed ratios. A homogeneous organic phase model can predict distribution coefficients .

Advanced Research Questions

Q. What metabolic engineering strategies enhance this compound production in Clostridium sp. JS66?

Overexpress thiolase to boost chain elongation. Combine mixotrophic fermentation (glucose + syngas) to increase carbon flux. For hexanol co-production, engineer alcohol dehydrogenase genes and substitute glucose with mannitol to redirect metabolic pathways .

Q. How does this compound induce pathogen resistance in plants?

Application activates jasmonic acid signaling and phenolic compound synthesis. Isotopic tracing (13C^{13}\text{C}-labeled this compound) shows root retention without translocation to leaves. Metabolomics reveals >200 differentially expressed metabolites, including volatiles from mevalonic and linoleic pathways .

Q. How can contradictions in this compound volatility data between experiments and simulations be resolved?

In whisky distillation studies, experimental volatility is lower than predicted. Adjust activity coefficients in thermodynamic models (e.g., UNIFAC) to account for non-ideal interactions in ethanol-water matrices. Validate with headspace solid-phase microextraction (HS-SPME) .

Q. What experimental design optimizes this compound quantification in wine matrices?

Use Definitive Screening Design (DSD) for parameter optimization (e.g., pH, temperature). Analyze via GC-MS with JMP-Pro software for multivariate analysis. Include triplicate runs to assess reproducibility .

Q. How do researchers address discrepancies in this compound’s role as a biofuel precursor?

Compare catalytic (e.g., ketonization) vs. biological (e.g., Clostridium fermentation) pathways. Evaluate energy efficiency via life-cycle analysis (LCA) and carbon yield metrics. Address bottlenecks like product inhibition in continuous reactors .

Q. What methodologies validate this compound’s purity in synthetic preparations?

For novel compounds, use 1H^1\text{H}-NMR (integration of proton signals), HPLC (≥95% purity), and elemental analysis. For known compounds, cite prior spectral data and confirm via melting point (3C-3^\circ \text{C}) and flash point (202C202^\circ \text{C}) .

Q. How can metabolomics elucidate this compound’s role in plant-pathogen interactions?

Combine untargeted LC-MS with multivariate analysis (e.g., PCA, OPLS-DA). Annotate pathways using KEGG or HMDB databases. Pair with transcriptomics to link metabolite shifts to gene expression .

Methodological Guidelines

  • Data Presentation : Include raw spectral data in appendices; highlight processed data (e.g., chromatograms, PCA plots) in the main text .
  • Reproducibility : Document experimental protocols in detail (e.g., fermentation conditions, GC-MS parameters) .
  • Ethics : Disclose conflicts of interest and funding sources in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.